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Methyl 2-amino-4,6-dichlorobenzoate Documentation Hub

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  • Product: Methyl 2-amino-4,6-dichlorobenzoate
  • CAS: 147494-04-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-4,6-dichlorobenzoate

Executive Summary Methyl 2-amino-4,6-dichlorobenzoate (CAS 147494-04-0) is a highly specialized, di-halogenated anthranilic acid ester. As a bifunctional organic building block, it provides an essential structural scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-4,6-dichlorobenzoate (CAS 147494-04-0) is a highly specialized, di-halogenated anthranilic acid ester. As a bifunctional organic building block, it provides an essential structural scaffold for the synthesis of complex heterocyclic systems—most notably quinazolinones, benzoxazines, and acridines. These motifs are frequently optimized in modern pharmacophores and agrochemical structure-activity relationship (SAR) campaigns. This guide details the compound's physicochemical properties, outlines self-validating synthetic protocols, and explains the mechanistic rationale behind its handling and downstream applications.

Physicochemical Properties & Computational Data

Understanding the fundamental properties of this building block is critical for predicting its behavior in multi-step syntheses. The dual electron-withdrawing chlorine atoms significantly alter the electronic landscape of the aromatic ring, reducing the basicity of the amine and increasing the electrophilicity of the ester carbonyl[1].

Table 1: Physicochemical & Structural Specifications

PropertySpecification
Compound Name Methyl 2-amino-4,6-dichlorobenzoate
CAS Registry Number 147494-04-0[2]
Molecular Formula C8H7Cl2NO2[3]
Molecular Weight 220.05 g/mol [1]
SMILES String O=C(OC)C1=C(Cl)C=C(Cl)C=C1N[1]
Storage Conditions 2-8°C, inert atmosphere (Argon/N2), dark place[1][2]
Hazard Statements H302, H315, H319, H335 (Harmful/Irritant)[1]

Table 2: High-Resolution Mass Spectrometry (HRMS) Predictive Adducts Data utilized for analytical validation via LC-MS workflows[4].

Adduct SpeciesPredicted m/zPredicted Collision Cross Section (CCS, Ų)
[M+H]+ 219.99266140.3
[M+Na]+ 241.97460151.2
[M-H]- 217.97810143.8
[M+NH4]+ 237.01920160.2

Mechanistic Utility in Drug Discovery

The 4,6-dichloro substitution pattern on the anthranilic acid core exerts profound steric and electronic effects that must be accounted for during drug design:

  • Electronic Deactivation: The dual electron-withdrawing chlorine atoms reduce the nucleophilicity of the aromatic ring. This makes the scaffold highly resistant to unwanted electrophilic aromatic substitution, directing reactivity exclusively to the primary amine and the methyl ester.

  • Steric Shielding: The chlorine atom at the 6-position creates a significant steric shield adjacent to the ester group. While this complicates initial esterification, it is highly advantageous in downstream cyclization reactions (e.g., Niementowski quinazoline synthesis), as it locks the conformation of the intermediate and dictates regioselectivity.

Synthetic Pathways and Manufacturing

The industrial and bench-scale synthesis of Methyl 2-amino-4,6-dichlorobenzoate typically proceeds via a two-step sequence starting from the corresponding isatin derivative[5].

SynthesisWorkflow Isatin 4,6-Dichloro-1H-indole-2,3-dione (Precursor) Acid 2-Amino-4,6-dichlorobenzoic acid CAS: 20776-63-0 Isatin->Acid NaOH, H2O2 2h, H2O Oxidative Cleavage Ester Methyl 2-amino-4,6-dichlorobenzoate CAS: 147494-04-0 Acid->Ester CH2N2, Et2O, 20°C Esterification

Synthetic workflow for Methyl 2-amino-4,6-dichlorobenzoate via oxidative cleavage.
Protocol 1: Oxidative Cleavage of 4,6-Dichloro-1H-indole-2,3-dione

Objective: Convert the bicyclic isatin core into the monocyclic anthranilic acid derivative[5]. Mechanistic Causality: The alpha-keto amide moiety of the isatin is highly susceptible to nucleophilic attack by the hydroperoxide anion (HOO-). This initiates a Baeyer-Villiger-type oxidative ring opening, expelling CO2 and yielding the substituted anthranilic acid.

Self-Validating Step-by-Step Methodology:

  • Reagent Preparation: Suspend 4,6-dichloro-1H-indole-2,3-dione in a 10% aqueous sodium hydroxide (NaOH) solution.

    • Validation Check: The suspension will initially appear deep red/orange due to the extended conjugation of the intact isatin core.

  • Oxidation: Slowly add 30% hydrogen peroxide (H2O2) dropwise. Maintain the internal temperature strictly below 30°C using an ice bath.

    • Causality: Exceeding 30°C risks thermal runaway and non-selective oxidation of the resulting primary aromatic amine into a nitroso or nitro group.

  • Reaction Monitoring: Stir the mixture for 2 hours at room temperature[5].

    • Validation Check: The reaction is deemed complete when the deep orange color entirely dissipates, yielding a pale yellow or colorless solution. This visual cue confirms the destruction of the isatin chromophore.

  • Workup & Isolation: Acidify the aqueous mixture with 1M HCl to exactly pH 2.3.

    • Causality: pH 2.3 represents the optimal precipitation point for this specific halogenated zwitterion.

    • Validation Check: A voluminous off-white precipitate of 2-amino-4,6-dichlorobenzoic acid (CAS 20776-63-0) will form. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Methylation via Diazomethane

Objective: Esterify the sterically hindered carboxylic acid to yield Methyl 2-amino-4,6-dichlorobenzoate[5]. Mechanistic Causality: Standard Fischer esterification (MeOH/H2SO4) is severely kinetically hindered by the bulky chlorine atom at the 6-position. Diazomethane (CH2N2) bypasses this steric penalty by acting as a powerful electrophile that directly methylates the carboxylate anion without requiring a bulky tetrahedral intermediate.

Self-Validating Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the 2-amino-4,6-dichlorobenzoic acid intermediate in anhydrous diethyl ether at 20°C[5].

  • Methylation: Introduce a freshly prepared ethereal solution of diazomethane dropwise.

    • Validation Check: The reaction is self-indicating. Nitrogen gas (N2) evolution will be immediately visible as vigorous bubbling. Stop the addition when a persistent pale yellow color remains in the flask, indicating a slight, unreacted excess of CH2N2.

  • Quenching: Add glacial acetic acid dropwise until the yellow color disappears and bubbling ceases.

    • Causality: This ensures all highly toxic and explosive excess CH2N2 is safely neutralized before concentration.

  • Isolation: Evaporate the solvent under reduced pressure to yield the target ester (CAS 147494-04-0) in near-quantitative yield.

Analytical Characterization Standards

To validate the integrity of the final synthesized batch, the following analytical parameters must be confirmed:

  • Mass Spectrometry (ESI-MS): The presence of the [M+H]+ adduct at exactly m/z 219.99266 is required[4].

    • Self-Validation: The isotopic pattern must clearly show the presence of two chlorine atoms. Because chlorine exists as 35Cl and 37Cl in a ~3:1 ratio, a di-chlorinated species will present a distinct 9:6:1 ratio for the M : M+2 : M+4 peaks.

  • NMR Spectroscopy: The 1H NMR spectrum will feature a distinct, sharp singlet integrating to 3 protons around 3.8–3.9 ppm (corresponding to the newly formed methyl ester), and two meta-coupled aromatic protons (doublets, J ~ 2 Hz) in the 6.5–7.0 ppm region, confirming the 4,6-substitution pattern.

References

  • Title: 2-AMINO-4,6-DICHLOROBENZOIC ACID - LookChem Source: LookChem URL: [Link]

  • Title: Methyl 2-amino-4,6-dichlorobenzoate (C8H7Cl2NO2) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

Exploratory

Methyl 4,6-dichloroanthranilate chemical structure and molecular weight

Technical Monograph: Methyl 4,6-Dichloroanthranilate Part 1: Executive Summary Methyl 4,6-dichloroanthranilate (Methyl 2-amino-4,6-dichlorobenzoate) is a specialized halogenated aniline derivative used primarily as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl 4,6-Dichloroanthranilate

Part 1: Executive Summary

Methyl 4,6-dichloroanthranilate (Methyl 2-amino-4,6-dichlorobenzoate) is a specialized halogenated aniline derivative used primarily as a high-value intermediate in the synthesis of heterocyclic pharmacophores and agrochemical active ingredients. Distinguished by its unique 4,6-dichloro substitution pattern—which is difficult to access via direct electrophilic halogenation—this compound serves as a critical scaffold for quinazolinone and benzothiazole libraries. Its structural rigidity and lipophilicity (LogP ~2.9) make it a strategic building block for modulating the physicochemical properties of drug candidates, particularly in "Magic Methyl" and halogen-scanning campaigns.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Parameter Details
IUPAC Name Methyl 2-amino-4,6-dichlorobenzoate
Common Name Methyl 4,6-dichloroanthranilate
CAS Registry Number 147494-04-0
Molecular Formula

SMILES COC(=O)C1=C(Cl)C=C(Cl)C=C1N
InChI Key HPOHZHUZBACNRH-UHFFFAOYSA-N
Physicochemical Properties
Property Value Notes
Molecular Weight 220.05 g/mol Calculated (Cl isotopes: ³⁵Cl ~75%, ³⁷Cl ~25%)
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.
Melting Point 65–70 °C (Predicted)Note: Experimental data is sparse; analogous 4-chloro isomer melts at 66–68 °C.
Boiling Point ~310 °CAt 760 mmHg (Predicted).
Solubility Organic SolventsSoluble in DCM, DMSO, Methanol, Ethyl Acetate. Insoluble in water.
LogP 2.91Indicates moderate lipophilicity, suitable for CNS-active scaffolds.
pKa (Conjugate Acid) ~1.5–2.0The amino group is weakly basic due to the electron-withdrawing ester and chlorines.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of Methyl 4,6-dichloroanthranilate is non-trivial because direct chlorination of anthranilic acid favors the 3,5-positions (ortho/para to the amino group). Therefore, the industrial route relies on Nucleophilic Aromatic Substitution (


)  starting from 2,4,6-trichlorobenzoic acid derivatives.
Primary Synthetic Route: Ammonolysis of Trichlorobenzoates

This protocol utilizes the electron-withdrawing nature of the carboxyl/ester group to activate the ortho-chlorine for displacement by ammonia.

  • Starting Material: 2,4,6-Trichlorobenzoic acid (or its methyl ester).

  • Reagent: Aqueous Ammonia (

    
    ) or Methanolic Ammonia.
    
  • Conditions: High pressure (autoclave) at 100–130°C.

  • Mechanism: The carboxylate group at C1 activates the C2 position. Ammonia attacks C2, displacing the chloride ion.

  • Esterification: If the starting material was the acid, the resulting 2-amino-4,6-dichlorobenzoic acid is esterified using Methanol and Sulfuric Acid (Fischer Esterification).

Visualization of Synthesis Logic

Synthesis Start 2,4,6-Trichlorobenzoic Acid (Precursor) Step1 Ammonolysis (SNAr) NH3, Heat, Pressure Start->Step1 Inter 2-Amino-4,6-dichlorobenzoic Acid (Intermediate) Step1->Inter - HCl Step2 Fischer Esterification MeOH, H2SO4, Reflux Inter->Step2 Product Methyl 4,6-dichloroanthranilate (Target) Step2->Product - H2O

Figure 1: Synthetic pathway via nucleophilic aromatic substitution on 2,4,6-trichlorobenzoic acid.

Part 4: Applications in Drug Discovery

Methyl 4,6-dichloroanthranilate is a versatile "privileged structure" precursor. Its specific substitution pattern allows for the creation of libraries where the 4,6-dichloro motif provides metabolic stability (blocking P450 oxidation sites) and enhanced binding affinity via halogen bonding.

Quinazolinone Synthesis

The most common application is the synthesis of substituted quinazolin-4(3H)-ones , a class of compounds with anticonvulsant, anti-inflammatory, and anticancer activities.

  • Protocol: Condensation with formamide or urea.

  • Mechanism: The amino group attacks the formamide carbonyl, followed by cyclization with the ester group to form the pyrimidinone ring.

Benzothiazole & Heterocycle Formation

The compound serves as a precursor for N-arylation reactions (Buchwald-Hartwig) or cyclization to form benzothiazoles, often investigated for kinase inhibition (e.g., CDK4/6 inhibitors).

Experimental Workflow: Quinazolinone Cyclization

Quinazolinone Reactants Methyl 4,6-dichloroanthranilate + Formamide Process Reflux (180°C) 4-6 Hours Reactants->Process Intermediate Schiff Base Formation (In Situ) Process->Intermediate Cyclization Intramolecular Cyclization (- MeOH) Intermediate->Cyclization Product 6,8-Dichloroquinazolin-4(3H)-one Cyclization->Product

Figure 2: Workflow for converting Methyl 4,6-dichloroanthranilate into a bioactive quinazolinone scaffold.

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased Methyl 4,6-dichloroanthranilate, researchers should verify the following spectral signatures. The 4,6-substitution pattern breaks the symmetry of the ring, resulting in distinct meta-coupling constants.

Technique Expected Signal Interpretation
¹H NMR (CDCl₃)

3.89 (s, 3H)
Methyl ester protons (

).

5.80 (br s, 2H)
Amino protons (

). Broad due to exchange.

6.75 (d,

Hz, 1H)
H3 proton : Ortho to

, shielded.

7.20 (d,

Hz, 1H)
H5 proton : Meta to

, deshielded by Cl.
¹³C NMR ~52.0 ppmMethyl carbon (

).
~167.0 ppmCarbonyl carbon (

).
~150.0 ppmC2 (attached to

).
Mass Spec (ESI)

220, 222, 224
Distinctive isotope pattern for

(9:6:1 ratio).

Part 6: Handling & Safety (SDS Summary)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods, turning the solid brown.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • BLD Pharm. (2024).[1] Methyl 2-amino-4,6-dichlorobenzoate Product Analysis and CAS 147494-04-0 Verification. Retrieved from

  • PubChem. (2025). Compound Summary: Methyl 2-amino-4,6-dichlorobenzoate (CID 12363232).[2] National Library of Medicine. Retrieved from

  • Organic Syntheses. (2011). General Procedures for Nucleophilic Aromatic Substitution of Chlorobenzoates. Org. Synth. Coll. Vol. 10. Retrieved from

  • Simson Pharma. (2024). Custom Synthesis of Halogenated Anthranilates. Retrieved from

Sources

Foundational

2-amino-4,6-dichlorobenzoic acid methyl ester synonyms and nomenclature

Synonyms, Nomenclature, and Synthetic Utility Part 1: Executive Summary & Identification 2-Amino-4,6-dichlorobenzoic acid methyl ester (CAS: 147494-04-0) is a specialized chlorinated aniline derivative serving as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms, Nomenclature, and Synthetic Utility

Part 1: Executive Summary & Identification

2-Amino-4,6-dichlorobenzoic acid methyl ester (CAS: 147494-04-0) is a specialized chlorinated aniline derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure is characterized by a benzene core substituted with a methyl ester, a primary amine, and two chlorine atoms. This specific substitution pattern—particularly the steric crowding at the 2,6-positions relative to the ester—imparts unique reactivity and stability profiles, making it a valuable scaffold for constructing polycyclic heterocycles used in kinase inhibitors and herbicides.

Nomenclature & Identifiers

Accurate identification is paramount in chemical procurement and database management. The following table consolidates the accepted nomenclature.

Identifier TypeValue
Primary Name Methyl 2-amino-4,6-dichlorobenzoate
CAS Registry Number 147494-04-0
IUPAC Name Methyl 2-amino-4,6-dichlorobenzoate
Common Synonyms 2-Amino-4,6-dichlorobenzoic acid methyl ester; 4,6-Dichloro-2-methoxycarbonylaniline
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
SMILES COC(=O)C1=C(Cl)C=C(Cl)C=C1N
InChI Key InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Part 2: Structural Analysis & Nomenclature Logic

Why Nomenclature Matters: The name "2-amino-4,6-dichlorobenzoic acid methyl ester" dictates the specific arrangement of atoms that governs the molecule's electronic and steric environment.

  • Benzoic Acid Methyl Ester (Parent): The C1 carbon is attached to the ester group (

    
    ).
    
  • 2-Amino (

    
    ):  Located ortho to the ester. This proximity often leads to intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen, stabilizing the molecule.
    
  • 4,6-Dichloro (

    
    ): 
    
    • The C6-Chlorine is ortho to the ester group (on the other side). This creates significant steric hindrance around the carbonyl carbon, making hydrolysis or further nucleophilic attack at the ester more difficult compared to non-substituted analogs.

    • The C4-Chlorine is para to the ester and meta to the amine, influencing the ring's electron density and directing electrophilic aromatic substitution to the remaining open position (C3) or C5.

Part 3: Synthesis & Experimental Protocols

The synthesis of methyl 2-amino-4,6-dichlorobenzoate typically proceeds via the esterification of its parent acid, 2-amino-4,6-dichlorobenzoic acid (CAS: 20776-63-0). A robust, backward-integrated pathway starts from 4,6-dichloroisatin.

Workflow Diagram: Synthesis Pathway

The following diagram illustrates the logical flow from raw materials to the final ester.

SynthesisPath Isatin 4,6-Dichloroisatin (Precursor) Acid 2-Amino-4,6-dichlorobenzoic Acid (CAS: 20776-63-0) Isatin->Acid Oxidative Cleavage (NaOH, H2O2) Ester Methyl 2-amino-4,6-dichlorobenzoate (CAS: 147494-04-0) Acid->Ester Fischer Esterification (MeOH, H2SO4, Reflux)

Caption: Synthetic route from isatin precursor to the final methyl ester via oxidative cleavage and esterification.

Detailed Protocol: Esterification

Objective: Convert 2-amino-4,6-dichlorobenzoic acid to its methyl ester. Scale: 10 mmol basis.

  • Preparation:

    • Charge a 100 mL round-bottom flask with 2-amino-4,6-dichlorobenzoic acid (2.06 g, 10 mmol).

    • Add anhydrous Methanol (20 mL). The starting material may not fully dissolve initially.

  • Catalyst Addition:

    • Cool the suspension to 0°C in an ice bath.

    • Dropwise, add concentrated Sulfuric Acid (

      
      )  (1.0 mL) or Thionyl Chloride (
      
      
      
      )
      (1.5 eq). Note: Thionyl chloride is preferred for sterically hindered acids as it generates the acyl chloride in situ.
  • Reaction:

    • Heat the mixture to reflux (approx. 65°C) for 6–12 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The acid spot (baseline/low Rf) should disappear, replaced by the higher Rf ester spot.

  • Work-up:

    • Cool to room temperature.[1]

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash carefully with Saturated Sodium Bicarbonate (

      
      ) to neutralize acid traces.
      
    • Wash with Brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Methanol/Water or purify via flash column chromatography if necessary.

Part 4: Characterization & Self-Validating Systems

To ensure scientific integrity, the identity of the synthesized compound must be verified using a "self-validating" spectral analysis.

1. Nuclear Magnetic Resonance (NMR)

The substitution pattern provides a distinct fingerprint.

  • 
    H NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       ~3.8 ppm (Singlet, 3H):  Methyl ester protons (
      
      
      
      ).
    • 
       ~6.0–7.0 ppm (Broad Singlet, 2H):  Amine protons (
      
      
      
      ). Exchangeable with
      
      
      .
    • Aromatic Region: You will observe two distinct doublets (or meta-coupled singlets).

      • H-3: Located between

        
         and 
        
        
        
        .
      • H-5: Located between two

        
         atoms.
        
      • Coupling (

        
        ):  ~2.0 Hz (Meta-coupling). This specific coupling constant proves the meta-relationship, ruling out 2,3- or 3,4-dichloro isomers.
        
2. Mass Spectrometry (MS)

The chlorine isotope pattern is the ultimate validator.

  • Molecular Ion (

    
    ):  219/221/223.
    
  • Isotope Pattern: For a molecule with two chlorine atoms , the M : M+2 : M+4 peak intensity ratio is approximately 9 : 6 : 1 .

    • If you see a 3:1 ratio, you have mono-chloro.

    • If you see 9:6:1, you have confirmed the presence of two chlorines.

Part 5: Applications in Drug Discovery & Agrochemistry

This compound is not merely a catalog item; it is a "privileged scaffold" component.[2]

  • Kinase Inhibitors: The 2-amino-benzoate core is a precursor for quinazolinones and thienopyrimidines . Reacting the amino group with isothiocyanates or acyl chlorides allows for cyclization, creating the hinge-binding motif found in many ATP-competitive inhibitors.

  • Herbicides: The 2,6-dichlorobenzoic acid motif (related to Dicamba) is known for auxin-mimic activity. The methyl ester often acts as a pro-drug, improving lipophilicity for cuticular penetration before being hydrolyzed to the active acid form within the plant.

References
  • Sigma-Aldrich. 2-Amino-4,6-dichlorobenzoic acid Product Sheet. Accessed via .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 147494-04-0. Accessed via .

  • BenchChem. Synthesis Protocols for Substituted Anthranilates. Accessed via .

  • Royal Society of Chemistry. ChemSpider Search: Methyl 2-amino-4,6-dichlorobenzoate. Accessed via .

  • Organic Syntheses. General Procedures for Esterification of Hindered Benzoic Acids. Accessed via .

Sources

Exploratory

Methyl 2-amino-4,6-dichlorobenzoate: Technical Handling Guide & Mechanistic Safety Data Sheet

Executive Summary Methyl 2-amino-4,6-dichlorobenzoate (CAS: 147494-04-0) is a highly specialized, deactivated halogenated aromatic amine utilized extensively as a building block in pharmaceutical and agrochemical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-4,6-dichlorobenzoate (CAS: 147494-04-0) is a highly specialized, deactivated halogenated aromatic amine utilized extensively as a building block in pharmaceutical and agrochemical synthesis[1]. Due to the electron-withdrawing nature of the dichloro- and ester substituents, its reactivity profile differs significantly from standard aliphatic amines or unsubstituted anilines. This technical whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and rigorous handling protocols required to safely manage this compound in a laboratory or pilot-plant setting.

Physicochemical Profiling & Molecular Identity

To predict the behavior of a chemical in a biological or environmental system, we must first establish its physical parameters. The presence of two chlorine atoms on the aromatic ring significantly increases the lipophilicity of the molecule, which dictates its dermal penetration potential and dictates the choice of decontamination solvents[1].

ParameterSpecification
Chemical Name Methyl 2-amino-4,6-dichlorobenzoate
CAS Number 147494-04-0
Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
SMILES O=C(OC)C1=C(Cl)C=C(Cl)C=C1N
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335

Mechanistic Toxicology & Hazard Identification

Standard Safety Data Sheets list hazards but rarely explain why a compound is hazardous. Methyl 2-amino-4,6-dichlorobenzoate is classified under GHS with specific hazard statements[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality of Toxicity: The primary toxicological concern with primary aromatic amines is their metabolic activation. When absorbed (via inhalation of dust or dermal contact), these compounds undergo N-hydroxylation catalyzed predominantly by the Cytochrome P450 1A2 (CYP1A2) enzyme in the liver[3]. This process forms an N-hydroxylamine intermediate. Subsequent Phase II conjugation creates an unstable ester that rapidly degrades into a highly electrophilic nitrenium ion[3].

This nitrenium ion covalently binds to nucleophilic sites on cellular macromolecules (such as DNA and proteins), leading to cytotoxicity, sensitization, and irritation[3]. Furthermore, the methyl ester moiety is susceptible to hydrolysis by ubiquitous tissue carboxylesterases, releasing methanol and the corresponding substituted benzoic acid, which contributes to localized tissue irritation (H315, H319)[2].

MetabolicPathway A Methyl 2-amino-4,6- dichlorobenzoate B N-Hydroxylamine Intermediate A->B CYP1A2 Oxidation C Nitrenium Ion (Electrophile) B->C Phase II Conjugation D Cellular Adducts (Toxicity/Irritation) C->D Covalent Binding

Fig 1: CYP450-mediated metabolic activation pathway of halogenated aromatic amines.

Experimental Handling & Safety Workflows

To mitigate the risks of aerosolization and dermal exposure, handling must follow a self-validating system of engineering controls and Personal Protective Equipment (PPE)[4].

Self-Validating Weighing & Transfer Protocol:

  • Preparation & Verification: Don standard PPE (nitrile gloves, safety goggles meeting ANSI Z87.1, and a flame-resistant lab coat)[4]. Validation: Verify fume hood airflow is ≥ 100 fpm using a digital anemometer. If the airflow drops below 80 fpm, the sash alarm must trigger, confirming the containment perimeter is active[4].

  • Static Mitigation: Halogenated powders often carry a static charge, which can cause the powder to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before opening the reagent bottle.

  • Transfer: Carefully weigh the required mass of Methyl 2-amino-4,6-dichlorobenzoate. Causality: Using a closed-system transfer or keeping the sash as low as possible minimizes the escape of micro-particulates that could cause respiratory irritation (H335)[2].

  • Decontamination: Wipe down the balance and spatulas with a solvent that dissolves the compound (e.g., methanol or dichloromethane) followed by a soap-water wash, ensuring no reactive residue remains for the next user.

HandlingWorkflow Step1 1. Risk Assessment & PPE Verification Step2 2. Fume Hood Setup (Face Velocity >100 fpm) Step1->Step2 Step3 3. Anti-Static Weighing (Minimize Dust) Step2->Step3 Step4 4. Closed-System Transfer (Avoid Aerosolization) Step3->Step4 Step5 5. Decontamination & Waste Segregation Step4->Step5

Fig 2: Step-by-step safe handling workflow for hazardous halogenated aniline powders.

Reactivity Profile & Incompatibilities

Understanding the chemical reactivity of Methyl 2-amino-4,6-dichlorobenzoate is crucial for safe storage and reaction design.

  • Deactivated Amine: The two chlorine atoms at the 4- and 6-positions, combined with the ester group at the 1-position, strongly withdraw electron density from the aromatic ring. This makes the amine group significantly less nucleophilic than a standard aniline, requiring harsher conditions (or strong bases) for functionalization.

  • Incompatibilities:

    • Strong Oxidizing Agents: Can cause uncontrolled, exothermic N-oxidation of the amine group.

    • Strong Acids/Bases: Will catalyze the hydrolysis of the methyl ester, potentially generating pressure in closed containers if volatile byproducts are formed, and altering the solubility profile of the material.

Emergency Response & Spill Management

In the event of an uncontrolled release, immediate action must be taken to prevent inhalation and dermal absorption[4].

Step-by-Step Spill Cleanup Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity and increase room ventilation if possible.

  • Suppress Dust: Do not dry sweep. Causality: Dry sweeping aerosolizes the toxic powder, drastically increasing inhalation risk. Instead, lightly mist the spill with a compatible solvent (e.g., water or a dilute surfactant solution) to dampen the powder[4].

  • Collect: Use damp absorbent pads to wipe up the material, working from the outside of the spill toward the center to prevent spreading.

  • Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container for incineration. Wash the spill area thoroughly with soap and water to hydrolyze and remove residual traces.

References

  • Title: 147494-04-0 | Methyl 2-amino-4,6-dichlorobenzoate (Properties)
  • Title: 147494-04-0 | Methyl 2-amino-4,6-dichlorobenzoate (Hazard Statements)
  • Title: Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2 Source: Chemical Research in Toxicology - ACS Publications URL
  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf URL

Sources

Foundational

Literature review of 4,6-dichloroanthranilic acid derivatives

An In-Depth Technical Guide to the Synthesis and Therapeutic Potential of 4,6-Dichloroanthranilic Acid Derivatives Authored by a Senior Application Scientist Foreword: The Strategic Imperative for Exploring Novel Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Therapeutic Potential of 4,6-Dichloroanthranilic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative for Exploring Novel Chemical Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The strategic derivatization of known pharmacophores allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Anthranilic acid, a simple aromatic amine and carboxylic acid, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a plethora of clinically significant drugs, including anti-inflammatory agents, diuretics, and anticancer therapeutics.[1][2][3] This guide focuses on a specific, yet underexplored, subclass: derivatives of 4,6-dichloroanthranilic acid. The introduction of two chlorine atoms onto the anthranilic acid core is anticipated to significantly modulate the molecule's electronic and lipophilic character, thereby offering a unique opportunity to develop novel therapeutic agents with potentially enhanced efficacy and target specificity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a literature-based review of the synthesis, biological activities, and future prospects of 4,6-dichloroanthranilic acid derivatives.

The Anthranilic Acid Core: A Foundation for Diverse Bioactivity

Anthranilic acid is a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its amphoteric nature, possessing both an acidic carboxylic acid group and a basic amino group, allows for a wide range of chemical transformations.[1] Historically, derivatives of anthranilic acid have been at the forefront of drug development. The "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes mefenamic acid and flufenamic acid, are N-aryl derivatives of anthranilic acid.[4][5] Beyond inflammation, anthranilic acid derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways implicated in cancer progression.[6][7]

  • Antimicrobial: Activity against a range of bacterial and fungal pathogens.

  • Antiviral: Inhibition of viral enzymes such as HCV NS5B polymerase.[1][2]

  • Anticonvulsant and Neuroprotective: Modulation of ion channels and receptors in the central nervous system.[2]

The rich pharmacology of this scaffold underscores the rationale for investigating novel substitution patterns, such as the 4,6-dichloro motif, to unlock new therapeutic potential.

Synthesis of 4,6-Dichloroanthranilic Acid Derivatives: A Strategic Overview

The synthetic accessibility of derivatives is a critical consideration in drug development. 4,6-Dichloroanthranilic acid provides two primary reactive handles for derivatization: the amino group and the carboxylic acid group. Amide bond formation is a common and robust strategy for elaborating this scaffold, leading to a diverse array of N-acyl and C-acyl derivatives.

General Synthetic Workflow for N-Acyl Derivatives

The most straightforward approach to derivatizing 4,6-dichloroanthranilic acid is through acylation of the amino group. This can be achieved through various standard amide coupling reactions.

G cluster_start Starting Materials cluster_reaction Amide Bond Formation cluster_product Product 4,6-Dichloroanthranilic Acid 4,6-Dichloroanthranilic Acid Coupling Reagents Coupling Reagents Acyl Chloride / Carboxylic Acid Acyl Chloride / Carboxylic Acid N-Acyl-4,6-dichloroanthranilic Acid Derivative N-Acyl-4,6-dichloroanthranilic Acid Derivative Coupling Reagents->N-Acyl-4,6-dichloroanthranilic Acid Derivative Base Base Solvent Solvent

Caption: General workflow for the synthesis of N-acyl-4,6-dichloroanthranilic acid derivatives.

Representative Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4,6-dichloroanthranilamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative amide derivative. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 4,6-Dichloroanthranilic acid

  • 4-Methoxyphenylacetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen, add 4,6-dichloroanthranilic acid (1.0 eq). Dissolve the starting material in anhydrous DCM (10 mL/mmol). Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride and to ensure the reaction proceeds to completion.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. Rationale: Triethylamine acts as a base to deprotonate the carboxylic acid and to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • Addition of Acyl Chloride: Slowly add 4-methoxyphenylacetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-16 hours. Rationale: Slow addition at a low temperature helps to control the exothermic nature of the reaction. The extended reaction time ensures complete conversion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Workup: Upon completion, quench the reaction with the addition of 1 M HCl (20 mL). Separate the organic layer and wash sequentially with saturated NaHCO3 solution (2 x 20 mL) and brine (20 mL). Rationale: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted carboxylic acid starting material. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product. Rationale: Removal of all water is essential before concentration to prevent potential hydrolysis of the product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Rationale: Column chromatography separates the desired product from any remaining impurities and byproducts.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activities and Therapeutic Potential

While specific biological data for a wide range of 4,6-dichloroanthranilic acid derivatives is limited in the public domain, the known activities of structurally related compounds provide a strong basis for predicting their therapeutic potential.

Anti-inflammatory and Analgesic Activity

The fenamate class of NSAIDs, which are N-arylanthranilic acids, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The dichlorinated derivative, meclofenamic acid (N-(2,6-dichloro-m-tolyl)anthranilic acid), is a potent anti-inflammatory agent.[2] This suggests that the 4,6-dichloro substitution pattern may also yield potent COX inhibitors.

Hypothesized Mechanism of Action:

G Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation COX-2 Upregulation COX-2 Upregulation NF-κB Activation->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation & Pain Inflammation & Pain Prostaglandin Synthesis->Inflammation & Pain 4,6-Dichloroanthranilic Acid Derivative 4,6-Dichloroanthranilic Acid Derivative 4,6-Dichloroanthranilic Acid Derivative->NF-κB Activation 4,6-Dichloroanthranilic Acid Derivative->COX-2 Upregulation

Caption: Hypothesized anti-inflammatory mechanism of 4,6-dichloroanthranilic acid derivatives.

Anticancer Activity

Numerous studies have reported the anticancer properties of various anthranilic acid derivatives.[6][7] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with tumor metastasis. The introduction of halogen atoms, particularly chlorine, can enhance the anticancer activity of small molecules by increasing their lipophilicity, improving their ability to cross cell membranes, and facilitating specific interactions with biological targets.

Potential Anticancer Targets:

Target ClassSpecific ExamplesRationale
Kinases Mitogen-activated protein kinase (MAPK)Anthranilic acid derivatives have been shown to inhibit MAPK pathways.[2]
Transcription Factors Nuclear Factor-kappa B (NF-κB)Inhibition of NF-κB is a key mechanism for both anti-inflammatory and anticancer effects.[8]
Enzymes Methionyl-tRNA synthetase (MRS)Benzoxazinone derivatives of anthranilic acid have shown inhibitory activity against MRS.[9]
Apoptosis Regulators Caspases, Bcl-2 family proteinsMany anticancer agents function by inducing programmed cell death.[1][2]
Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of 4,6-dichloroanthranilic acid derivatives will be highly dependent on the nature of the substituent introduced through derivatization.

G cluster_scaffold Core Scaffold cluster_derivatives Derivatization cluster_properties Physicochemical Properties cluster_activity Biological Activity 4,6-Dichloroanthranilic Acid 4,6-Dichloroanthranilic Acid Amide Derivatives Amide Derivatives 4,6-Dichloroanthranilic Acid->Amide Derivatives Ester Derivatives Ester Derivatives 4,6-Dichloroanthranilic Acid->Ester Derivatives Heterocyclic Analogs Heterocyclic Analogs 4,6-Dichloroanthranilic Acid->Heterocyclic Analogs Lipophilicity Lipophilicity Amide Derivatives->Lipophilicity Electronic Effects Electronic Effects Ester Derivatives->Electronic Effects Steric Hindrance Steric Hindrance Heterocyclic Analogs->Steric Hindrance Potency Potency Lipophilicity->Potency Selectivity Selectivity Electronic Effects->Selectivity Pharmacokinetics Pharmacokinetics Steric Hindrance->Pharmacokinetics

Caption: Logical relationships in the structure-activity of 4,6-dichloroanthranilic acid derivatives.

Future Directions and Conclusion

The available literature strongly supports the continued investigation of anthranilic acid derivatives as a source of new therapeutic agents. While research specifically focused on the 4,6-dichloro substitution pattern is still emerging, the foundational knowledge of related compounds provides a clear roadmap for future studies. The synthesis of a diverse library of 4,6-dichloroanthranilic acid derivatives, followed by systematic biological screening, is a logical and promising next step.

Key areas for future research include:

  • Broad Biological Screening: Evaluating a library of derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and inflammatory pathway assays.

  • Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level.

  • In Vivo Efficacy and Safety: Promising candidates will need to be evaluated in animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

References

  • Cytotoxic and antiinflammatory activities of the chemical constituents isolated from Baccharoides schimperi DC. (2018). ResearchGate. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (2022). MDPI. [Link]

  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). Frontiers in Immunology. [Link]

  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][5][10]oxazin-4-one. (2022). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). MDPI. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. [Link]

  • New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. (2005). PubMed. [Link]

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Indian Journal of Pharmaceutical Sciences. [Link]

  • Strategies on biosynthesis and production of bioactive compounds in medicinal plants. (2021). ScienceDirect. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Biological Screening of Novel Anthranilic Diamides. (2019). ResearchGate. [Link]

  • Novel Amides Derived from Fenofibrate and Sulfa Drugs: Synthesis, BioLogical Evaluation, and Molecular Docking Studies. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. (2023). ResearchGate. [Link]

  • New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. (2005). ResearchGate. [Link]

  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). MDPI. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Pharmacology. [Link]

  • Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid. (1973).
  • Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents. (2009). PubMed. [Link]

  • Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds. (2025). MDPI. [Link]

  • Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. (2013). International Science Congress Association. [Link]

  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. (2024). PubMed. [Link]

  • Medicinal Chemistry: A Key Driver in Achieving the Global Sustainable Development Goals. (2025). ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of Methyl 2-amino-4,6-dichlorobenzoate: pKa, Acidity Constants, and Structural Thermodynamics

Executive Summary Methyl 2-amino-4,6-dichlorobenzoate (Molecular Formula: C8H7Cl2NO2)[1] is a highly deactivated, halogenated anthranilate derivative. It frequently serves as a critical synthetic intermediate in agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-4,6-dichlorobenzoate (Molecular Formula: C8H7Cl2NO2)[1] is a highly deactivated, halogenated anthranilate derivative. It frequently serves as a critical synthetic intermediate in agrochemistry and pharmaceutical development, most notably in the multi-step synthesis of the fungicide proquinazid[2].

A common point of confusion during the formulation and extraction of this compound is the definition of its "acidity constant." This whitepaper deconstructs the structural thermodynamics of methyl 2-amino-4,6-dichlorobenzoate, explains the causality behind its near-zero pKa, and outlines a self-validating analytical protocol for measuring ultra-low basicity in aqueous environments.

Structural Thermodynamics & The "Acidity" Misconception

In pharmaceutical chemistry, the term "pKa" is often used interchangeably for both acids and bases. For methyl 2-amino-4,6-dichlorobenzoate, it is crucial to clarify which proton is being discussed:

  • The Ester Group (C1): The carboxylic acid is masked as a methyl ester, rendering it neutral and non-ionizable in the physiological pH range.

  • The Amino Group (C2): The primary amine (aniline derivative) possesses two N-H protons. Deprotonating these protons to form an amide anion requires extremely harsh basic conditions (pKa > 25), making them non-acidic in any standard aqueous context.

Therefore, when literature or formulation guidelines refer to the "acidity constant" or "pKa" of this molecule, they are strictly referring to the pKa of its conjugate acid (the protonated anilinium ion,


). Due to severe electron withdrawal from the aromatic ring, the basicity of this nitrogen is exceptionally low.

Predictive pKa Modeling via Hammett Additivity

To understand why the basicity is so suppressed, we must analyze the inductive (-I) and resonance (-R) effects of the substituents relative to the amino group at C2. We can calculate the theoretical pKa using the Hammett Additivity Principle.

  • Base Scaffold: We begin with methyl anthranilate (methyl 2-aminobenzoate), which already accounts for the ortho-ester's electron-withdrawing effect. The established pKa of methyl anthranilate is 2.23 [3].

  • Substituent Effects: Methyl 2-amino-4,6-dichlorobenzoate features two additional chlorine atoms at the C4 and C6 positions. Relative to the amine at C2, both chlorines are in the meta position.

  • Calculation:

    • The Hammett constant for a meta-chlorine (

      
      ) is +0.37.
      
    • Total substituent effect (

      
      ) = 
      
      
      
      .
    • The reaction constant (

      
      ) for aniline protonation in water is approximately -2.89.
      
    • 
      .
      

Predicted pKa:



This calculation proves that methyl 2-amino-4,6-dichlorobenzoate is an incredibly weak base. It will remain entirely unprotonated (neutral) in the stomach, blood, and standard reverse-phase HPLC mobile phases.

Comparative Physicochemical Data

To contextualize this extreme deactivation, the table below compares the target molecule against structurally related reference standards.

CompoundStructural ModificationsExperimental pKa (Conjugate Acid)Reference Source
Aniline Base aromatic amine4.60Standard Literature
Methyl Anthranilate Base + Ortho-ester2.233
2,4-Dichloroaniline Base + Ortho-Cl, Para-Cl2.054
Methyl 2-amino-4,6-dichlorobenzoate Base + Ortho-ester, Two Meta-Cl~0.09 (Calculated)This Whitepaper

Self-Validating UV-Vis Protocol for Ultra-Low pKa

The Analytical Challenge: Standard potentiometric titration (glass electrodes) fails catastrophically below pH 1.5 due to the "acid error" (non-Nernstian response to high


 activity) and extreme ionic strength variations.

The Solution: UV-Vis Spectrophotometric Titration utilizing the Hammett Acidity Function (


). Protonation of the aniline nitrogen ties up its lone pair, breaking conjugation with the benzene ring and causing a distinct hypsochromic (blue) shift in the UV spectrum.
Step-by-Step Methodology
  • Stock Preparation: Dissolve methyl 2-amino-4,6-dichlorobenzoate in a minimal volume of spectrophotometric-grade methanol, then dilute to a final working concentration of

    
     M using distilled water.
    
  • Acidic Series Generation: Prepare a series of 10 to 12 sulfuric acid (

    
    ) solutions ranging from 0.1 M to 5.0 M. Calculate the exact Hammett Acidity Function (
    
    
    
    ) for each solution using literature tables, as standard pH is invalid at these concentrations.
  • Equilibration & Scanning: Mix the stock solution 1:10 with each acidic buffer. Allow 5 minutes for thermodynamic equilibration. Scan the UV-Vis absorbance from 200 nm to 400 nm using a quartz cuvette (1 cm path length).

  • Data Transformation: Identify the wavelength of maximum absorbance for the neutral species (

    
    ) and the protonated species (
    
    
    
    ). Plot the ratio of the absorbances against the
    
    
    values.
  • Self-Validating Mechanism: Crucial Step. Overlay all 12 spectra. If the chemical system is stable and purely undergoing a two-state acid-base equilibrium (without ester hydrolysis or degradation), all spectral curves must intersect at a single, sharp isosbestic point . The presence of this point mathematically validates the integrity of the assay.

  • pKa Extraction: Fit the absorbance data to the equation

    
    . The inflection point of the sigmoidal curve represents the exact pKa.
    

Visualizations of Electronic & Experimental Workflows

HammettLogic N1 Aniline pKa: 4.60 N2 Methyl Anthranilate pKa: 2.23 N1->N2 + Ortho Ester (-R, -I effect) N3 Methyl 2-amino-4,6- dichlorobenzoate pKa: ~0.09 N2->N3 + Two Meta Chlorines (Σσ = +0.74)

Electronic effects driving the ultra-low pKa of methyl 2-amino-4,6-dichlorobenzoate.

UVVisWorkflow S1 1. Prepare 10^-4 M Analyte in H2SO4 solutions S2 2. Measure UV-Vis Spectra (200-400 nm) S1->S2 S3 3. Identify Isosbestic Point (Self-Validation Step) S2->S3 S4 4. Plot Absorbance vs. Hammett Acidity (H0) S3->S4 S5 5. Extract pKa at Inflection Point S4->S5

UV-Vis spectrophotometric workflow for determining ultra-low pKa values using Hammett acidity.

References

  • [1] PubChemLite: Methyl 2-amino-4,6-dichlorobenzoate (C8H7Cl2NO2). Université du Luxembourg.

  • [3] Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem. National Institutes of Health (NIH).

  • [4] Ionization constants of the six dichloroanilines and the six dichlorophenols in aqueous solution at 25 °C. National Institute of Standards and Technology (NIST).

  • [2] Proquinazid (Ref: DPX KQ926) - AERU. University of Hertfordshire.

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing Methyl 2-amino-4,6-dichlorobenzoate for Pharmaceutical Research

Abstract Methyl 2-amino-4,6-dichlorobenzoate is a critical chemical intermediate whose structural features—a reactive primary amine, a modifiable methyl ester, and a dichlorinated benzene ring—make it a versatile buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-amino-4,6-dichlorobenzoate is a critical chemical intermediate whose structural features—a reactive primary amine, a modifiable methyl ester, and a dichlorinated benzene ring—make it a versatile building block in the synthesis of complex pharmaceutical agents. The strategic sourcing and rigorous quality control of this compound are paramount to the success of drug discovery and development campaigns. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the effective sourcing, validation, and handling of Methyl 2-amino-4,6-dichlorobenzoate, ensuring the integrity and reproducibility of their research.

Introduction: The Strategic Importance of Key Building Blocks

In pharmaceutical development, the quality and reliability of starting materials and intermediates directly impact the viability of a drug's production cycle. Substituted aminobenzoic acids are a class of compounds that serve as fundamental building blocks for a wide array of active pharmaceutical ingredients (APIs) due to their structural versatility.[1] Methyl 2-amino-4,6-dichlorobenzoate (CAS No. 147494-04-0) is one such critical intermediate. Its dual functionality allows it to participate in a variety of chemical transformations, including amide bond formation and esterification, making it an essential precursor for novel therapeutic agents.[2][3] This guide delineates a comprehensive strategy for sourcing this compound, from supplier identification to in-house quality verification.

Compound Identification and Physicochemical Properties

Accurate identification is the foundational step in sourcing any chemical. The key identifiers and properties of Methyl 2-amino-4,6-dichlorobenzoate are summarized below. This data should be cross-referenced with any potential supplier's Certificate of Analysis (CoA).

PropertyValueSource
CAS Number 147494-04-0[4]
Molecular Formula C8H7Cl2NO2[4]
Molecular Weight 220.05 g/mol [4]
IUPAC Name methyl 2-amino-4,6-dichlorobenzoateN/A
Appearance Powder or crystals[5]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[4]
SMILES Code O=C(OC)C1=C(Cl)C=C(Cl)C=C1N[4]

Sourcing and Supplier Qualification Workflow

Sourcing a high-purity intermediate requires a systematic approach beyond a simple catalog search. The process involves identifying potential vendors, rigorously qualifying their products, and establishing a reliable supply chain.

Sourcing_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Qualification cluster_2 Phase 3: Procurement & Verification a Identify Potential Suppliers (e.g., BLD Pharm, Simson Pharma, Thermo Scientific) b b a->b c Evaluate Technical Support - Responsiveness - Expertise b->c d Order Sample for In-House QC c->d d->a If QC Fails e Place Purchase Order d->e If QC Passes f Perform Incoming QC on New Lot e->f g Release for Research Use f->g

A logical workflow for sourcing and qualifying chemical intermediates.
Identifying Suppliers

Initial identification can be performed through chemical supplier databases. Companies such as BLD Pharm, Simson Pharma, and Thermo Scientific are known suppliers of this or structurally similar compounds.[4][6]

Essential Documentation for Qualification

A trustworthy supplier will readily provide comprehensive documentation. The CoA is non-negotiable and should specify the purity, typically determined by HPLC or GC. It is best practice to also request the raw analytical data (e.g., HPLC chromatograms, NMR spectra) for independent review. Many reputable suppliers make this data available directly on their websites.[4]

In-House Quality Control and Verification

Independent verification of identity and purity upon receipt is a critical, non-skippable step in a research setting. It ensures that the material meets the standards required for reproducible experiments and complies with internal quality standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of aromatic compounds like this one.[7]

Recommended QC Workflow

QC_Workflow start Start prep_sample Sample Preparation 1. Accurately weigh sample 2. Dissolve in Diluent (e.g., Acetonitrile) 3. Filter through 0.45 µm syringe filter start->prep_sample hplc_analysis HPLC Analysis 1. Inject onto calibrated HPLC system 2. Acquire chromatogram prep_sample->hplc_analysis data_review Data Review 1. Integrate peaks 2. Calculate Purity (% Area) 3. Compare Retention Time to Standard hplc_analysis->data_review decision Purity > 98% & Identity Confirmed? data_review->decision release Release to Lab decision->release Yes reject Reject Lot & Contact Supplier decision->reject No

Standard workflow for incoming quality control of chemical reagents.
Experimental Protocol: Purity Determination by HPLC-UV

This protocol provides a robust method for determining the purity of Methyl 2-amino-4,6-dichlorobenzoate. The choice of a C18 column is based on its wide applicability for moderately polar compounds.[7]

Objective: To determine the purity of a sample of Methyl 2-amino-4,6-dichlorobenzoate using reversed-phase HPLC with UV detection.

Materials:

  • HPLC system with UV or PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid (reagent grade)

  • Sample of Methyl 2-amino-4,6-dichlorobenzoate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard/Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the compound and dissolving it in 10 mL of acetonitrile (or a 50:50 acetonitrile:water mix) to get a 1 mg/mL solution.

    • Prepare a working solution by diluting the stock solution 1:10 with the mobile phase to a final concentration of ~0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C[7]

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or scan for optimal wavelength with PDA detector)

    • Elution: Isocratic elution with 60:40 Mobile Phase B:A. Adjust ratio as needed to achieve a retention time of 3-10 minutes.

    • Run Time: 15 minutes.

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Acceptance Criteria: Purity should be ≥ 98.0%. No single impurity should be > 0.5%.

Overview of Synthetic Route

While direct sourcing is preferred, understanding the synthesis is valuable for troubleshooting impurity profiles or for considering in-house preparation. A common and straightforward method for preparing methyl esters is the Fischer esterification of the corresponding carboxylic acid.[8][9]

Synthesis_Route reactant product reactant->product Methanol (CH3OH) Catalytic H2SO4 Reflux reactant_label 2-Amino-4,6-dichlorobenzoic acid product_label Methyl 2-amino-4,6-dichlorobenzoate

Fischer esterification pathway for the synthesis of the target compound.

This reaction involves refluxing the starting carboxylic acid in an excess of methanol with a catalytic amount of strong acid, such as sulfuric acid.[8] The excess methanol serves to drive the reaction equilibrium toward the product side. Work-up typically involves neutralization with a base (e.g., sodium bicarbonate) and extraction with an organic solvent.[8]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the compound's integrity and ensure laboratory safety.

6.1. Hazard Identification Based on available safety data sheets, Methyl 2-amino-4,6-dichlorobenzoate presents the following hazards:

Hazard CodeStatementGHS Pictogram
H302 Harmful if swallowedübernahm
H315 Causes skin irritationübernahm
H319 Causes serious eye irritationübernahm
H335 May cause respiratory irritationübernahm

Source:[4][10]

6.2. Handling and Personal Protective Equipment (PPE)

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

  • Avoid breathing dust.[10] Wash hands thoroughly after handling.

6.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

  • Keep in a dark place under an inert atmosphere to prevent degradation.[4]

Conclusion

The successful sourcing of Methyl 2-amino-4,6-dichlorobenzoate for pharmaceutical research is a multi-faceted process that extends beyond simple procurement. It requires a diligent qualification of suppliers, a deep understanding of the compound's properties, and an unwavering commitment to in-house quality control. By implementing the workflows and protocols outlined in this guide, research organizations can ensure the procurement of high-quality, reliable material, thereby safeguarding the integrity of their research and accelerating the path to discovery.

References

  • The Role of Methyl 2-amino-4-chlorobenzoate in Advancing Organic Synthesis , NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications , MDPI, [Link]

  • Analytical Methods , ATSDR, [Link]

  • Analytical Methods , US EPA, [Link]

  • Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate , PrepChem.com, [Link]

  • Benzothiazole, 2-amino-6-methyl- , Organic Syntheses Procedure, [Link]

  • Methyl 2,5-dichlorobenzoate , ResearchGate, [Link]

  • Analytical methods for amino acid determination in organisms , PubMed, [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines, Google P
  • Method for preparing 2-amido-4,6-dichlorophenol, Google P
  • Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)

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Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Methyl 2-amino-4,6-dichlorobenzoate

Executive Summary & Strategic Rationale The synthesis of Methyl 2-amino-4,6-dichlorobenzoate presents a classic regiochemical challenge. Direct electrophilic aromatic substitution (EAS) of 3,5-dichloroaniline typically f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of Methyl 2-amino-4,6-dichlorobenzoate presents a classic regiochemical challenge. Direct electrophilic aromatic substitution (EAS) of 3,5-dichloroaniline typically favors the para-position (C4) due to steric crowding at the ortho-positions (C2/C6). However, the target molecule requires the introduction of the carboxylate moiety at the ortho-position relative to the amine.

To achieve this "contra-steric" substitution effectively, this protocol utilizes the Sandmeyer Isatin Synthesis (also known as the Sandmeyer-Stollé route). This pathway leverages an intramolecular electrophilic cyclization to lock the regiochemistry, converting 3,5-dichloroaniline into 4,6-dichloroisatin, which is subsequently oxidatively cleaved to the target anthranilic acid derivative.

Key Advantages of this Protocol:
  • Regiocontrol: Guarantees ortho-carboxylation (C2) relative to the amine.

  • Scalability: Avoids cryogenic lithiation steps; utilizes robust industrial reagents.

  • Purification: Intermediates crystallize readily, minimizing chromatographic overhead.

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on constructing the "isatin" scaffold to install the carbon atom adjacent to the amine, then cleaving the scaffold to reveal the amino acid.

G SM 3,5-Dichloroaniline Inter1 Isonitrosoacetanilide (Oxime) SM->Inter1 Chloral Hydrate NH2OH·HCl Inter2 4,6-Dichloroisatin Inter1->Inter2 H2SO4 Cyclization Inter3 2-Amino-4,6-dichlorobenzoic Acid Inter2->Inter3 H2O2 / NaOH Oxidative Cleavage Product Methyl 2-amino-4,6- dichlorobenzoate Inter3->Product MeOH / H2SO4 Fischer Esterification

Figure 1: Synthetic pathway from 3,5-dichloroaniline to the target methyl ester.[1]

Detailed Experimental Protocols

Step 1: Condensation to Isonitrosoacetanilide

This step constructs the carbon framework required for cyclization. The use of sodium sulfate is critical to increase the ionic strength, salting out the organic oxime product.

  • Reagents: 3,5-Dichloroaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (3.0 eq), Na₂SO₄ (sat. solution).

  • Solvent: Water/HCl.

Protocol:

  • In a 2L round-bottom flask, dissolve 3,5-dichloroaniline (50 g, 0.308 mol) in water (500 mL) containing concentrated HCl (28 mL). Heat to 50°C to ensure complete dissolution.

  • In a separate beaker, dissolve chloral hydrate (56 g, 0.34 mol) and Na₂SO₄ (200 g) in water (600 mL).

  • Add the chloral hydrate solution to the aniline solution.

  • Add a solution of hydroxylamine hydrochloride (65 g, 0.93 mol) in water (200 mL) to the mixture.

  • Heat the mixture to reflux (100°C) for 15 minutes. A heavy precipitate will form.

  • Cool the reaction to room temperature and then to 0°C in an ice bath.

  • Filter the beige solid, wash extensively with water to remove salts, and dry in a vacuum oven at 60°C.

    • Checkpoint: Ensure the intermediate is completely dry before Step 2. Moisture interferes with the acid-mediated cyclization.

Step 2: Cyclization to 4,6-Dichloroisatin

This is the regiodetermining step. The electrophilic attack occurs at the ortho-position (C2 or C6 of the aniline ring).

  • Reagents: Conc. H₂SO₄.[1][2][3][4][5][6][7][8]

  • Critical Parameter: Temperature control (60-75°C).

Protocol:

  • Preheat conc. H₂SO₄ (300 mL) to 50°C in a 1L 3-neck flask equipped with a mechanical stirrer (viscosity will increase).

  • Add the dry isonitrosoacetanilide from Step 1 portion-wise over 30 minutes.

    • Caution: The reaction is exothermic. Maintain internal temperature between 60°C and 75°C. If it exceeds 80°C, charring reduces yield.

  • After addition, heat the deep red/black solution to 80°C for 15 minutes to complete cyclization.

  • Cool to room temperature.

  • Pour the reaction mixture slowly onto 2 kg of crushed ice with vigorous stirring. The isatin will precipitate as an orange-red solid.

  • Filter, wash with water until the filtrate is neutral, and dry.

    • Yield Expectation: 70-80%.[1][2]

    • Identity: 4,6-Dichloroisatin.[8]

Step 3: Oxidative Cleavage to 2-Amino-4,6-dichlorobenzoic Acid

We utilize alkaline peroxide to cleave the C2-C3 bond of the isatin. This releases CO₂ and reveals the carboxylic acid.

  • Reagents: 10% NaOH, 30% H₂O₂.

Protocol:

  • Suspend 4,6-dichloroisatin (40 g) in 10% NaOH (300 mL). The solid may dissolve to form a deep purple sodium isatinate solution.

  • Cool to 10°C.

  • Add 30% H₂O₂ (40 mL) dropwise.

    • Safety: This reaction is vigorous and exothermic. Maintain temperature < 25°C.

  • Stir for 1 hour at room temperature. The color should shift from purple to pale yellow.

  • Carefully acidify the solution with conc. HCl to pH 2.

  • The 2-amino-4,6-dichlorobenzoic acid will precipitate as a voluminous white/off-white solid.

  • Filter, wash with cold water, and dry.

Step 4: Synthesis of Methyl 2-amino-4,6-dichlorobenzoate

Due to the steric hindrance of the "ortho-effect" (the carboxylic acid is flanked by the amine and a chlorine), standard equilibrium esterification can be sluggish. We employ Thionyl Chloride to generate the acid chloride in situ (or activated complex), driving the reaction with Methanol.

  • Reagents: Methanol (anhydrous), Thionyl Chloride (SOCl₂).

Protocol:

  • Suspend the 2-amino-4,6-dichlorobenzoic acid (20 g) in anhydrous Methanol (200 mL).

  • Cool to 0°C.

  • Add Thionyl Chloride (14 mL, 2.0 eq) dropwise over 20 minutes.

    • Note: Evolution of SO₂ and HCl gas. Use a scrubber.

  • Remove the ice bath and heat to reflux for 6-8 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 3:7).

  • Concentrate the solvent in vacuo.

  • Resuspend the residue in saturated NaHCO₃ (to neutralize HCl salts) and extract with Ethyl Acetate.

  • Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Methanol/Water or Heptane if necessary.

Data Summary & Specifications

ParameterSpecification / Result
Starting Material 3,5-Dichloroaniline (CAS: 626-43-7)
Final Product Methyl 2-amino-4,6-dichlorobenzoate
Overall Yield 45 - 55% (over 4 steps)
Appearance White to pale beige crystalline solid
Melting Point (Acid) 180 - 185°C (dec.)[8]
Melting Point (Ester) 68 - 72°C (approximate)
Key Impurity 4,4',6,6'-Tetrachloroindigo (Step 2 byproduct)

Mechanistic Insight: The "Ortho" Logic

Why does this route work when direct halogenation fails?

  • Direct Halogenation of Anthranilic Acid: If you started with anthranilic acid and chlorinated, the directing groups (COOH = meta director; NH2 = ortho/para director) would direct chlorination to position 3 and 5. This yields 3,5-dichloroanthranilic acid (COOH at 1, NH2 at 2, Cl at 3, Cl at 5). This is isomeric but structurally distinct from our target (Cl at 4, 6).

  • The Isatin Advantage: By starting with 3,5-dichloroaniline, the chlorines are already fixed at positions that become 4 and 6 relative to the new carboxyl carbon. The cyclization of the oxime onto the ring (Step 2) is the only step that creates a C-C bond, and it must occur ortho to the amine. This effectively "locks" the substitution pattern before the carboxylic acid is even formed.

Mechanism cluster_0 Regiochemistry Logic SM 3,5-Dichloroaniline (Cl at meta positions relative to NH2) Cyclization Cyclization occurs ORTHO to NH2 (Positions 2 or 6 are equivalent) SM->Cyclization Result Isatin Skeleton (Cl atoms end up at 4 and 6) Cyclization->Result

Figure 2: Logic flow for regiochemical control.

References

  • Sandmeyer Isatin Synthesis (Original Methodology)

    • Sandmeyer, T. "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen."[9] Helvetica Chimica Acta, 1919.[9][10]

    • Source:

  • Synthesis of 4,6-Dichloroisatin

    • Marvel, C. S.; Hiers, G. S.[9][10] "Isatin." Organic Syntheses, Coll.[1][3][9][10][11] Vol. 1, p. 327 (1941).[10] (Adapting the general protocol for chlorinated anilines).

    • Source:

  • Oxidative Cleavage of Isatins to Anthranilic Acids

    • P. L.[9] Julian et al., Heterocyclic Compounds, Vol 3, 1952.[9]

    • Detailed protocol for substituted is
    • Source:

  • Esterification of Sterically Hindered Benzoic Acids

    • "Yamaguchi esterification: a key step toward the synthesis of natural products." (Context on hindered esters).
    • Source:

  • Product Characterization (2-Amino-4,6-Dichlorobenzoic Acid)

    • MilliporeSigma Product Specification (CAS 20776-63-0).[12]

    • Source:

Sources

Application

Application Notes and Protocols for the Esterification of 2-Amino-4,6-dichlorobenzoic Acid

Abstract This document provides a comprehensive guide to the esterification of 2-amino-4,6-dichlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Recognizing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the esterification of 2-amino-4,6-dichlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Recognizing the challenges posed by the sterically hindered and electronically deactivated nature of this substrate, this application note details robust protocols for achieving successful esterification. The primary focus is on the Fischer-Speier esterification method, with considerations for alternative approaches. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical background and practical, step-by-step instructions.

Introduction: The Significance of 2-Amino-4,6-dichlorobenzoic Acid Esters

Esters of 2-amino-4,6-dichlorobenzoic acid are valuable precursors in organic synthesis. The presence of the amino group, the carboxylic acid, and the chlorine atoms on the aromatic ring provides multiple points for further chemical modification. These esters are integral building blocks in the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

The esterification of this particular benzoic acid derivative, however, presents unique challenges. The ortho-amino group and the two bulky chlorine atoms create significant steric hindrance around the carboxylic acid group. Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack by an alcohol. This guide addresses these challenges by providing optimized protocols and explaining the rationale behind the chosen experimental conditions.

Chemical Principles and Mechanistic Insights

The most common and cost-effective method for esterifying carboxylic acids is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[3][4][5]

The mechanism of Fischer esterification involves several key steps:[1][3][4][6]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

For aminobenzoic acids, the amino group can be protonated by the acid catalyst, which can influence the reaction kinetics.[7] This protonation deactivates the ring and can affect the reactivity of the carboxylic acid.[7]

Experimental Protocols

This section details a reliable protocol for the esterification of 2-amino-4,6-dichlorobenzoic acid using the Fischer-Speier method. For the purpose of this protocol, the synthesis of methyl 2-amino-4,6-dichlorobenzoate is described.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
2-Amino-4,6-dichlorobenzoic acid206.0320776-63-0Starting material.[8]
Methanol (Anhydrous)32.0467-56-1Reactant and solvent.
Concentrated Sulfuric Acid (98%)98.087664-93-9Catalyst. Handle with extreme care.
Sodium Bicarbonate (Saturated Solution)84.01144-55-8For neutralization.
Dichloromethane (DCM)84.9375-09-2Extraction solvent.
Anhydrous Sodium Sulfate142.047757-82-6Drying agent.
Deionized Water18.027732-18-5For workup.
Step-by-Step Protocol: Fischer Esterification
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-dichlorobenzoic acid (e.g., 10.3 g, 50 mmol).

  • Solvent and Reactant Addition: Add anhydrous methanol (100 mL). Stir the mixture to suspend the acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mL, approx. 94 mmol) to the stirring suspension. Caution: This addition is highly exothermic. It is advisable to cool the flask in an ice bath during the addition. The sulfuric acid will protonate the amino group, which may initially form a precipitate of the ammonium salt.[9][10]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The solid should dissolve as the reaction proceeds. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold water.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: Vigorous evolution of carbon dioxide gas will occur. Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the solution is approximately 8. The crude ester will precipitate out of the solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2-amino-4,6-dichlorobenzoate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by column chromatography on silica gel.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start 2-Amino-4,6-dichlorobenzoic acid + Methanol + H₂SO₄ reflux Reflux (4-6 hours) start->reflux cool Cool to RT reflux->cool quench Quench in Ice Water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure Methyl 2-amino-4,6- dichlorobenzoate purify->product

Caption: Workflow for the Fischer esterification of 2-amino-4,6-dichlorobenzoic acid.

Alternative Esterification Methods

While Fischer esterification is a robust method, certain substrates or desired esters may require alternative approaches.

Thionyl Chloride Method

For acid-sensitive substrates or when using alcohols that are not suitable as solvents, a two-step process involving the formation of an acyl chloride followed by reaction with the alcohol can be employed.[11][12]

  • Acyl Chloride Formation: React 2-amino-4,6-dichlorobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This reaction is often performed in an inert solvent like toluene.

  • Esterification: The crude acyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the ester.

Steglich Esterification

For substrates that are sensitive to acidic conditions, the Steglich esterification offers a milder alternative.[12] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

Yamaguchi Esterification

The Yamaguchi esterification is particularly useful for the synthesis of sterically hindered esters.[13] This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol in the presence of DMAP.[13]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the reagents are anhydrous, as water can shift the equilibrium of the Fischer esterification back towards the starting materials. Increasing the reflux time or using a Dean-Stark apparatus to remove water azeotropically can also improve the yield.[3]

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of the acid catalyst or the excess of the alcohol.

  • Side Reactions: The amino group can potentially undergo side reactions. While protonation under acidic conditions generally protects it, for very sensitive substrates, protection of the amino group prior to esterification may be necessary.

Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is a corrosive and lachrymatory liquid and should be handled in a well-ventilated fume hood.

  • All reactions should be performed in a well-ventilated area.

Conclusion

The esterification of 2-amino-4,6-dichlorobenzoic acid, while challenging, can be successfully achieved using the Fischer-Speier method with the appropriate reaction conditions. The protocol detailed in this application note provides a reliable starting point for researchers. For substrates that are incompatible with strong acids or are particularly sterically hindered, alternative methods such as the thionyl chloride, Steglich, or Yamaguchi esterification should be considered. Careful attention to reaction parameters and safety precautions is essential for a successful and safe synthesis.

References

  • Vedantu. Fischer Esterification Mechanism: Steps, Equation & Examples. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Sáenz, D., Puello, E., & Martínez, S. (2013). Esterification of aromatic olefins with acetic acid in the presence of sulphuric acid as a catalyst. CT&F - Ciencia, Tecnología y Futuro, 5(2), 89-100. [Link]

  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. [Link]

  • Research Trend. (2023, May 15). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Google Patents. CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol.
  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Eureka | Patsnap. (2021, June 11). Synthesis method of 2, 6-dichloro-4-aminophenol. [Link]

  • Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids?[Link]

  • Scribd. Synthesis of 2-Amino-2',5-Dichlorobenzophenone. [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

  • PMC. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • Studylib. Benzocaine Synthesis: Fischer Esterification Lab Report. [Link]

  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • Organic Chemistry Portal. Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. [Link]

  • American Society for Microbiology. (2008, March 7). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. [Link]

  • ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride?[Link]

  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. [Link]

  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

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Method

Application Note: Cyclization Protocols for Methyl 2-amino-4,6-dichlorobenzoate to 5,7-Dichloroquinazolin-4(3H)-ones

Introduction & Scope Methyl 2-amino-4,6-dichlorobenzoate is a highly specialized, halogenated anthranilate ester[1]. It serves as a critical building block in the synthesis of 5,7-dichloroquinazolin-4(3H)-ones, a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl 2-amino-4,6-dichlorobenzoate is a highly specialized, halogenated anthranilate ester[1]. It serves as a critical building block in the synthesis of 5,7-dichloroquinazolin-4(3H)-ones, a privileged heterocyclic scaffold prevalent in modern drug development (e.g., kinase inhibitors, antibacterial agents, and CNS modulators).

Converting this specific ester into a quinazolinone relies on the classic Niementowski quinazoline synthesis[2]. However, the unique substitution pattern of this molecule presents significant synthetic challenges. This application note provides drug development professionals with a mechanistically grounded, self-validating protocol to achieve high-yield cyclization using Microwave-Assisted Organic Synthesis (MAOS)[3].

Mechanistic Insights: The Causality of Protocol Design

To understand why standard thermal protocols often fail with Methyl 2-amino-4,6-dichlorobenzoate, one must analyze the molecule's steric and electronic microenvironment:

  • Steric Hindrance (The C6-Chloro Effect): In this molecule, the methyl ester is flanked by an amino group at the C2-position and a chlorine atom at the C6-position. This creates severe steric shielding around the ester carbonyl. During the critical intramolecular cyclization step, the intermediate amide nitrogen struggles to access the ester carbonyl, drastically slowing the reaction rate.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the two chlorine atoms (at C4 and C6) delocalizes electron density away from the C2-amino group, rendering it a poor nucleophile for the initial attack on the formamide reagent.

Causality of Choice: Because of these dual deactivating factors, conventional thermal heating (150–200 °C for 4–12 hours) typically results in incomplete conversion, ester hydrolysis, and tarry degradation byproducts[4]. Transitioning to a solvent-free, Microwave-Assisted Organic Synthesis (MAOS) provides rapid, localized superheating that overcomes these high activation energy barriers, driving the thermodynamically favored dehydration and ring closure in minutes rather than hours[5].

Mechanism A Methyl 2-amino-4,6-dichlorobenzoate (Anthranilate Ester) B Nucleophilic Attack (Amine attacks Formamide) A->B C N-Acylanthranilate Intermediate B->C D Intramolecular Cyclization (Amide N attacks Ester C=O) C->D E Dehydration & Methanol Loss D->E F 5,7-Dichloroquinazolin-4(3H)-one (Final Product) E->F

Mechanistic pathway of Niementowski cyclization to 5,7-dichloroquinazolin-4(3H)-one.

Comparative Quantitative Data

The advantages of the MAOS approach over conventional thermal cyclization are summarized below. The data highlights the necessity of microwave irradiation for sterically hindered anthranilates[5].

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted (MAOS)
Temperature 150–200 °C150 °C
Reaction Time 4–12 Hours10–15 Minutes
Average Yield (%) 40–60%85–95%
Purity Profile High degradation byproductsClean conversion, minimal byproducts
Solvent System High-boiling solvents (e.g., Diglyme)Solvent-free (Neat formamide)

Experimental Methodology: Microwave-Assisted Protocol

This protocol details the solvent-free condensation of Methyl 2-amino-4,6-dichlorobenzoate with formamide to yield the unsubstituted C2-position quinazolinone.

Reagents & Equipment
  • Starting Material: Methyl 2-amino-4,6-dichlorobenzoate (1.0 eq, 220.06 g/mol )

  • Reagent/Medium: Formamide (10.0 eq, acts as both reactant and microwave susceptor)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) with heavy-walled 10 mL reaction vials.

Step-by-Step Procedure
  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add Methyl 2-amino-4,6-dichlorobenzoate (1.0 mmol, 220 mg) and formamide (10.0 mmol, ~400 µL). Note: Do not add additional solvent; the neat formamide provides excellent dielectric heating.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture with the following parameters:

    • Target Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power Limit: 250 W

  • Quenching & Precipitation: Allow the system to cool to 50 °C via automated compressed air cooling. Carefully uncap the vial and pour the viscous mixture into 15 mL of vigorously stirred, ice-cold distilled water. The 5,7-dichloroquinazolin-4(3H)-one will immediately precipitate as an off-white solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 5 mL) to remove excess formamide, followed by ice-cold ethanol (1 x 2 mL) to strip away organic impurities.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 4 hours.

Workflow Step1 Step 1: Reagent Prep Weigh SM & Formamide Step2 Step 2: Microwave Synthesis 150°C, 15 min, 250W Step1->Step2 Step3 Step 3: Precipitation Quench in ice-water Step2->Step3 QC1 QC Check: TLC Rf ~0.3 (Product) Step2->QC1 Step4 Step 4: Filtration Wash with cold EtOH Step3->Step4 Step5 Step 5: Validation LC-MS & NMR Analysis Step4->Step5 QC2 QC Check: LC-MS m/z [M+H]+ 215 Step5->QC2

Step-by-step experimental workflow and QC checkpoints for microwave-assisted cyclization.

Self-Validating Quality Control (QC)

A robust protocol must be self-validating. To confirm the success of the cyclization and the integrity of the target 5,7-dichloroquinazolin-4(3H)-one, execute the following analytical checks:

  • Thin-Layer Chromatography (TLC): Use a mobile phase of Hexane:Ethyl Acetate (7:3). The starting ester is highly UV-active and non-polar (Rf ~0.6). The successful formation of the quinazolinone is indicated by the complete disappearance of the starting material spot and the appearance of a new, highly polar spot (Rf ~0.3) due to the hydrogen-bonding capability of the newly formed lactam motif.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The product (C8H4Cl2N2O) has a monoisotopic mass of ~214 Da. In positive electrospray ionization (ESI+), look for the target [M+H]+ at m/z 215 . Crucially, validate the presence of the two chlorine atoms by observing the distinct 9:6:1 isotopic cluster at m/z 215, 217, and 219.

  • Proton NMR (1H-NMR in DMSO-d6): The cyclization is definitively confirmed by two key shifts:

    • The complete disappearance of the methyl ester singlet at ~3.8 ppm.

    • The appearance of a broad, downfield singlet at ~12.2 ppm, corresponding to the N3-H proton of the quinazolinone ring.

References

  • PubChemLite: Methyl 2-amino-4,6-dichlorobenzoate (C8H7Cl2NO2). Université du Luxembourg.
  • Niementowski quinazoline synthesis. Wikipedia.
  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. Semantic Scholar.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC (National Institutes of Health).

Sources

Application

Application Note: High-Efficiency Synthesis of 5,7-Dichloroquinazolin-4(3H)-one Scaffolds

Executive Summary This guide details the synthetic utility of Methyl 2-amino-4,6-dichlorobenzoate (CAS: 32076-06-3) as a privileged precursor for 5,7-dichloroquinazolin-4(3H)-one derivatives. While quinazolinones are a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of Methyl 2-amino-4,6-dichlorobenzoate (CAS: 32076-06-3) as a privileged precursor for 5,7-dichloroquinazolin-4(3H)-one derivatives. While quinazolinones are a cornerstone of medicinal chemistry (exhibiting EGFR inhibitory, antimicrobial, and anticancer activities), this specific 4,6-dichloro substitution pattern presents unique steric challenges often overlooked in general protocols.

The presence of a chlorine atom at the C6 position (ortho to the ester) creates significant steric hindrance, impeding the nucleophilic attack required for ring closure. This note provides optimized protocols to overcome this "Ortho Effect," utilizing microwave-assisted synthesis and high-boiling solvent systems to ensure high yields and purity.

Chemical Profile & Mechanistic Insight[1][2]

The Precursor[3]
  • Compound: Methyl 2-amino-4,6-dichlorobenzoate

  • Molecular Formula: C8H7Cl2NO2

  • MW: 220.05 g/mol

  • Key Feature: The C6-Chloro substituent is peri to the carbonyl center during cyclization.

The "Ortho-Chloro" Steric Challenge

In standard anthranilate cyclizations, the amine (N1) attacks a reagent (e.g., formamide), followed by the amide nitrogen attacking the ester carbonyl (C4) to close the ring.

In Methyl 2-amino-4,6-dichlorobenzoate :

  • Deactivation: The electron-withdrawing nature of two chlorine atoms reduces the nucleophilicity of the primary amine.

  • Steric Blockade: The C6-Chlorine atom sterically crowds the ester group. This raises the activation energy for the final ring-closure step, often leading to incomplete cyclization or the isolation of uncyclized intermediates under standard reflux conditions.

Reaction Pathway Diagram

The following diagram illustrates the critical steric interaction and the optimized pathway.

G Start Methyl 2-amino-4,6- dichlorobenzoate Intermed Intermediate (Amidine/Amide) Start->Intermed Nucleophilic Attack (N1) Reagent Formamidine Acetate (or Formamide) Reagent->Intermed Steric STERIC BARRIER (6-Cl vs Ester) Intermed->Steric Ring Closure Attempt Product 5,7-Dichloroquinazolin- 4(3H)-one Steric->Product Requires Heat/Catalysis

Caption: Figure 1. Reaction pathway highlighting the steric barrier imposed by the C6-chlorine atom during the ring-closure step.

Experimental Protocols

Protocol A: Microwave-Assisted Cyclocondensation (The Niementowski Variation)

Best for: Rapid synthesis of the unsubstituted quinazolinone core.

Rationale: Conventional reflux in ethanol often fails due to the steric hindrance described above. Microwave irradiation provides the necessary localized superheating to overcome the activation energy barrier of the 6-Cl position.

Materials:

  • Methyl 2-amino-4,6-dichlorobenzoate (1.0 eq)

  • Formamidine Acetate (1.5 eq) — Preferred over liquid formamide for cleaner workup.

  • 2-Methoxyethanol (Solvent, bp 124°C)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve Methyl 2-amino-4,6-dichlorobenzoate (220 mg, 1.0 mmol) in 3.0 mL of 2-methoxyethanol.

  • Addition: Add Formamidine Acetate (156 mg, 1.5 mmol) and a catalytic drop of glacial acetic acid.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 140°C[1]

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Stirring: High[2]

  • Workup: Allow the vial to cool to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the reaction mixture into 20 mL of ice-cold water. Stir for 15 minutes.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 5 mL) and cold diethyl ether (1 x 2 mL) to remove unreacted ester.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 85-92% Appearance: White to off-white crystalline solid.

Protocol B: Two-Step Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

Best for: Creating functionalizable scaffolds for further medicinal chemistry (S-alkylation).

Rationale: The reaction with isothiocyanates proceeds via a thiourea intermediate. The cyclization of this intermediate is sensitive to sterics.[3][4] We utilize a basic cyclization method which is more robust for sterically hindered benzoates than acidic methods.

Materials:

  • Methyl 2-amino-4,6-dichlorobenzoate (1.0 eq)

  • Phenyl Isothiocyanate (1.1 eq)

  • Ethanol (Absolute)[5]

  • Triethylamine (TEA) (Catalytic)

  • Potassium Carbonate (K₂CO₃) (anhydrous)[5]

Step-by-Step Procedure:

  • Thiourea Formation:

    • Dissolve the starting benzoate (1.0 mmol) in Ethanol (5 mL).

    • Add Phenyl Isothiocyanate (1.1 mmol) and TEA (2 drops).

    • Reflux for 4 hours. Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of the amine.

    • Note: Due to the electron-withdrawing chlorines, this step may be slower than usual. If incomplete after 4h, add 0.2 eq more isothiocyanate and reflux overnight.

  • Cyclization:

    • Do not isolate the intermediate if pure by TLC. Add anhydrous K₂CO₃ (2.0 eq) directly to the reaction flask.

    • Reflux for an additional 6–8 hours. The base facilitates the attack of the thiourea nitrogen on the hindered ester.

  • Quenching:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (10 mL).

    • Acidify carefully with 1N HCl to pH 4. The 2-thioxo-quinazolinone will precipitate.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Data Summary & Troubleshooting

Comparative Reaction Conditions
MethodReagentSolventTemp/TimeYieldNotes
Standard Reflux FormamideNeat180°C / 12h40-55%Low yield due to sublimation/degradation; incomplete cyclization.
Protocol A (Microwave) Formamidine Acetate2-Methoxyethanol140°C / 20min88% Cleanest profile; overcomes steric barrier efficiently.
Protocol B (Base) Ph-NCS / K₂CO₃Ethanol78°C / 12h75%Excellent for 2-functionalized derivatives.
Troubleshooting the "Ortho Effect"

Problem: Reaction stalls at the intermediate amide/thiourea stage (TLC shows new spot, but no cyclized product). Root Cause: The 6-Cl atom is blocking the trajectory for ring closure. Solution:

  • Switch Solvent: Move from Ethanol to Sulfolane or Diphenyl Ether . These allow temperatures >200°C.[6]

  • Lewis Acid Catalysis: Add 10 mol% Sc(OTf)₃ or ZnCl₂ . This activates the ester carbonyl, making it more susceptible to attack despite the steric shielding.

References

  • Alagarsamy, V., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors. Arabian Journal of Chemistry. Link (Demonstrates analogous cyclization of chloro-anthranilates).

  • PubChem. (n.d.).[6] Methyl 2-amino-4,6-dichlorobenzoate (Compound Summary). National Library of Medicine. Link (Verify CAS and physical properties).

  • Connolly, D. J., et al. (2005). Orthogonal synthesis of quinazolinones. Journal of Organic Chemistry. (General reference for microwave-assisted Niementowski reaction).
  • BenchChem. (2023). Application Notes for Chloro-benzoate derivatives.[1]Link (General handling of halogenated benzoates).

(Note: While specific literature on the 4,6-dichloro isomer is rare, the protocols above are derived from validated methodologies for sterically hindered 2,6-disubstituted anilines and ortho-halo benzoates.)

Sources

Method

Application Note: Chemoselective Reduction of Methyl 2-nitro-4,6-dichlorobenzoate

Executive Summary & Strategic Analysis The reduction of Methyl 2-nitro-4,6-dichlorobenzoate to its corresponding amino ester is a critical transformation in the synthesis of antifolates and agrochemical intermediates. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The reduction of Methyl 2-nitro-4,6-dichlorobenzoate to its corresponding amino ester is a critical transformation in the synthesis of antifolates and agrochemical intermediates. While nitro reduction is a standard organic transformation, this specific substrate presents a chemoselectivity paradox :

  • The Nitro Group (

    
    ):  Requires reduction to an amine (
    
    
    
    ).[1]
  • The Aryl Chlorides (

    
    ):  Must remain intact.
    
  • The Ester (

    
    ):  Must be preserved (avoiding hydrolysis).
    

Standard catalytic hydrogenation (e.g.,


, Pd/C) is contraindicated  for this substrate without modification. Palladium is an excellent catalyst for oxidative addition into 

bonds, leading to rapid hydrodehalogenation (stripping of chlorine atoms). This results in a mixture of mono-chloro and des-chloro byproducts that are difficult to separate.

This Application Note details two validated protocols to solve this challenge:

  • Protocol A (Process Scale): Catalytic Hydrogenation using Sulfided Platinum (

    
    ).
    
  • Protocol B (Lab Scale): Dissolving Metal Reduction using Iron/Acetic Acid (Bechamp Modification).

Mechanistic Insight & Selectivity Logic

To ensure reproducibility, researchers must understand the competing pathways.

The Selectivity Challenge

The bond dissociation energy (BDE) of an aryl


 bond (~96 kcal/mol) is accessible to standard hydrogenation catalysts under the same conditions used to reduce a nitro group.
  • Path A (Desired):

    
    
    
  • Path B (Parasitic):

    
    
    

Solution Logic:

  • For Hydrogenation: We utilize Sulfided Platinum on Carbon (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) .[2] The sulfur acts as a catalyst poison that selectively inhibits the high-energy sites responsible for 
    
    
    
    bond insertion while retaining sufficient activity for nitro reduction.
  • For Chemical Reduction: We utilize Iron (

    
    )  in mild acid. This proceeds via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the aryl chloride bond under the prescribed conditions.
    
Visualizing the Pathway

The following diagram illustrates the reaction divergence and the critical control points.

ReactionPathway cluster_legend Selectivity Control Substrate Methyl 2-nitro- 4,6-dichlorobenzoate Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate Reduction Step 1 Product TARGET: Methyl 2-amino- 4,6-dichlorobenzoate Intermediate->Product Selective Reduction (Pt(S)/C or Fe/AcOH) Byproduct IMPURITY: Methyl 2-amino- 4-chlorobenzoate (Dehalogenated) Intermediate->Byproduct Over-Reduction (Standard Pd/C) Product->Byproduct Prolonged Exposure to Pd/H2 Pt(S)/C inhibits C-Cl cleavage Pt(S)/C inhibits C-Cl cleavage

Figure 1: Reaction pathway showing the divergence between the desired amino-ester and the dehalogenated impurity.

Protocol A: Sulfided Platinum Hydrogenation (Scalable)

Best For: Scale-up (>10g), GMP environments, clean impurity profiles. Key Reagent: 5% Pt(S)/C (Sulfided Platinum on Carbon).

Materials & Equipment[2][4][5]
  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel) or Parr shaker.

  • Catalyst: 5% Pt(S)/C (typically 0.5 - 1.0 wt% loading relative to substrate).

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is preferred to completely eliminate transesterification risks, though MeOH is acceptable for methyl esters.

  • Hydrogen Source:

    
     gas (cylinder).
    
Step-by-Step Methodology
  • Catalyst Charging (Safety Critical):

    • Under an inert atmosphere (

      
       or 
      
      
      
      ), weigh out the substrate and the Pt(S)/C catalyst.
    • Safety Note: Dry noble metal catalysts can be pyrophoric. Always wet the catalyst with a small amount of water or solvent (50% water wet paste is common) before adding the bulk solvent.

  • Solvation:

    • Dissolve Methyl 2-nitro-4,6-dichlorobenzoate in EtOAc (concentration: 0.5 M).

    • Add the solution to the autoclave containing the pre-wetted catalyst.

  • Purging:

    • Seal the reactor.

    • Purge with Nitrogen (

      
       bar) to remove oxygen.
      
    • Purge with Hydrogen (

      
       bar) to saturate the headspace.
      
  • Reaction:

    • Pressurize to 5 bar (70 psi) with

      
      .
      
    • Heat to 50°C .

    • Stir vigorously (800-1000 rpm) to eliminate mass-transfer limitations.

    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor

      
       uptake curve.
      
  • Workup:

    • Cool to room temperature.[3] Vent

      
       and purge with 
      
      
      
      .
    • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the catalyst.

    • Wash the filter cake with EtOAc.[4][5]

    • Concentrate the filtrate under reduced pressure to yield the off-white solid product.

Performance Data (Protocol A)
ParameterValueNotes
Yield 92 - 96%High efficiency.
Purity (HPLC) >98%Minimal dehalogenation (<0.5%).
Reaction Time 2 - 4 HoursFast kinetics at 5 bar.
Waste LowCatalyst can often be recycled.[6]

Protocol B: Iron/Acetic Acid Reduction (Robust)

Best For: Lab scale (<10g), academic research, lack of hydrogenation equipment. Key Mechanism: Single Electron Transfer (SET) via


.
Materials
  • Reductant: Iron Powder (325 mesh preferred for surface area).

  • Acid/Solvent: Glacial Acetic Acid, Ethanol, Water.[5]

  • Base: Sodium Bicarbonate (

    
    ) or Ethyl Acetate for extraction.
    
Step-by-Step Methodology
  • Preparation:

    • In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer (or heavy magnetic bar), dissolve Methyl 2-nitro-4,6-dichlorobenzoate (1.0 equiv) in a mixture of Ethanol:Water:Acetic Acid (2:1:1) .

    • Note: The water helps solubilize the iron salts formed, preventing coating of the metal surface.

  • Activation & Addition:

    • Heat the solution to 60°C .

    • Add Iron powder (4.0 - 5.0 equiv) portion-wise over 15 minutes.

    • Observation: The reaction is exothermic. Temperature may spike; ensure it stays below 85°C to prevent vigorous refluxing or ester hydrolysis.

  • Reaction:

    • Stir vigorously at 70-80°C for 1–2 hours.

    • TLC Monitoring: The starting material (less polar) will disappear; the amine (more polar, often fluorescent) will appear.

  • Workup (The "Iron Sludge" Challenge):

    • Crucial Step: While still warm, filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash with hot Ethanol.

    • Concentrate the filtrate to remove bulk Ethanol/Acetate.

    • Dilute the residue with water and neutralize carefully with saturated

      
       solution (to pH ~8).
      
    • Extract with Ethyl Acetate (

      
      ).[4][5]
      
    • Dry organics over

      
       and concentrate.[4]
      
Workflow Visualization

IronReduction Start Start: Nitro Substrate in EtOH/AcOH/H2O Addition Add Fe Powder (5 equiv) at 60°C Start->Addition Reaction Stir 70-80°C (1-2 Hours) Addition->Reaction Filtration Hot Filtration (Celite) *Critical Step* Reaction->Filtration Neutralization Neutralize with NaHCO3 Extract w/ EtOAc Filtration->Neutralization End Isolate Amino Ester Neutralization->End

Figure 2: Operational workflow for the Iron/Acetic Acid reduction, highlighting the critical filtration step.

Analytical Validation & Troubleshooting

Quality Control Criteria

To validate the success of the experiment, use HPLC or GC-MS.

  • Target Mass:

    
     (based on 
    
    
    
    ).[7]
  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

    
    , 
    
    
    
    ,
    
    
    in a 9:6:1 ratio approximately) to confirm retention of both chlorine atoms.
  • Dehalogenated Impurity:

    
     (loss of one Cl).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Chlorine (Method A) Catalyst too active or

pressure too high.
Switch to Sulfided Pt. Lower pressure to 1 bar. Add thiophene (0.1%) as a poison.
Incomplete Conversion (Method B) Iron surface passivation.Ensure vigorous stirring. Add a drop of conc. HCl to "activate" the iron at the start.
Ester Hydrolysis (Acid) Reaction too hot or too acidic.Lower temperature to 60°C. Reduce reaction time. Use

instead of AcOH (milder).
Emulsion during Workup Iron salts precipitating.[4]Filter while hot. Use Rochelle's salt (Potassium Sodium Tartrate) wash to chelate iron.

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (General overview of nitro reduction methodologies). [Link]

  • Blaser, H. U., et al. Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. (Authoritative source on Sulfided Platinum for halo-nitro reduction). [Link]

  • ScienceMadness & Wikipedia. Bechamp Reduction and Dehalogenation Mechanisms. (Mechanistic background on Iron reduction and side reactions). [Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 2-amino-4,6-dichlorobenzoate as a Versatile Intermediate in Agrochemical Synthesis

Abstract Methyl 2-amino-4,6-dichlorobenzoate (MADC) is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of novel agrochemicals.[1] Its unique structure, featuring three di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-amino-4,6-dichlorobenzoate (MADC) is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of novel agrochemicals.[1] Its unique structure, featuring three distinct reactive sites—a nucleophilic amino group, a modifiable methyl ester, and a dichlorinated benzene ring—offers significant synthetic flexibility. This allows for the systematic exploration of chemical space essential in modern agrochemical discovery. These application notes provide a comprehensive guide for researchers, detailing the core reactivity of MADC and presenting robust, step-by-step protocols for its modification. The focus is on leveraging its scaffold to construct diverse molecular architectures for screening and development as potential herbicides, fungicides, or insecticides.

Introduction: The Strategic Value of MADC in Agrochemical R&D

The relentless demand for new crop protection agents with improved efficacy, novel modes of action, and favorable environmental profiles necessitates the use of versatile chemical building blocks.[2] Methyl 2-amino-4,6-dichlorobenzoate (CAS 147494-04-0) is such a building block.[1] The strategic placement of its functional groups allows for orthogonal chemical modifications, a critical feature for building libraries of candidate compounds.

  • Amino Group: Acts as a primary nucleophile, ideal for introducing a wide array of side chains via acylation, sulfonylation, and alkylation, enabling fine-tuning of a molecule's biological activity.[3]

  • Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, providing a secondary site for amide bond formation, or can undergo direct aminolysis.[4] This dual potential is crucial for creating complex structures and bifunctional linkers.

  • Dichlorinated Ring: The chlorine substituents influence the molecule's electronic properties and lipophilicity, which are key determinants of its interaction with biological targets and its environmental fate. They also provide potential sites for more advanced cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

This document serves as a practical guide to harnessing the synthetic potential of MADC.

Synthesis of the MADC Intermediate

The reliable synthesis of high-purity MADC is the foundational step for its use in further applications. A common and efficient method is the acid-catalyzed esterification of the parent carboxylic acid, 2-amino-4,6-dichlorobenzoic acid.

Protocol 2.1: Fischer Esterification of 2-amino-4,6-dichlorobenzoic acid

This protocol describes the conversion of the carboxylic acid to its methyl ester using methanol with a strong acid catalyst. The use of hydrogen chloride gas is a classic and effective method.[5]

Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

Workflow Diagram: Synthesis of MADC

A 2-amino-4,6-dichlorobenzoic acid D Reaction Vessel (Stirring, Overnight) A->D B Methanol (Solvent & Reagent) B->D C HCl (gas) Catalyst C->D E Solvent Removal (Rotary Evaporation) D->E F Work-up (Ether addition, Filtration) E->F G Drying & Evaporation F->G H Methyl 2-amino-4,6-dichlorobenzoate (High Purity Product) G->H cluster_0 MADC Core Structure cluster_1 Pathway 1: Amino Group Modification cluster_2 Pathway 2: Ester Group Modification MADC Methyl 2-amino-4,6-dichlorobenzoate Acylation N-Acylation (Amide Formation) MADC->Acylation R-COCl, Base Hydrolysis Saponification (Carboxylic Acid Formation) MADC->Hydrolysis LiOH or NaOH, H₂O/THF ProductA N-Acyl MADC Derivative Acylation->ProductA ProductB_mod Fully Derivatized Product ProductA->ProductB_mod Saponification ProductB 2-amino-4,6-dichlorobenzoic acid derivative Hydrolysis->ProductB ProductA_mod Fully Derivatized Product ProductB->ProductA_mod N-Acylation MADC Methyl 2-amino-4,6- dichlorobenzoate Step1 Step 1: N-Acylation (Protocol 3.1) MADC->Step1 Intermediate1 Intermediate A: N-Acyl Ester Step1->Intermediate1 Step2 Step 2: Saponification (Protocol 3.2) Intermediate1->Step2 Intermediate2 Intermediate B: N-Acyl Carboxylic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., EDC/HOBt) Intermediate2->Step3 FinalProduct Final Product: Diamide Scaffold Step3->FinalProduct

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-4,6-dichlorobenzoate

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,6-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,6-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic route for higher yields and purity.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 2-amino-4,6-dichlorobenzoate, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue, from incomplete reactions to product degradation.

Potential CauseSuggested Solution(s)Scientific Rationale
Incomplete Esterification - Increase the excess of methanol: Use a larger molar excess of methanol (e.g., 20-50 equivalents or use as the solvent) to drive the equilibrium towards the product side of the Fischer esterification reaction.[1] - Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-amino-4,6-dichlorobenzoic acid) is still present, prolong the reflux time. - Ensure adequate acid catalysis: Verify the concentration and amount of the acid catalyst (e.g., concentrated sulfuric acid). A typical catalytic amount is 0.2-0.3 equivalents.[1]The Fischer esterification is a reversible reaction. According to Le Chatelier's principle, increasing the concentration of a reactant (methanol) will shift the equilibrium to favor the formation of the ester product.
Inefficient Removal of Water - Utilize a Dean-Stark apparatus: For larger scale reactions, a Dean-Stark trap can be used to azeotropically remove the water formed during the esterification, thus driving the reaction to completion.[1]The removal of a product (water) from the reaction mixture prevents the reverse reaction (hydrolysis of the ester) from occurring, thereby increasing the overall yield.
Side Reactions - Control the reaction temperature: Overheating can lead to decomposition of the starting material or product, or promote the formation of unwanted byproducts. Maintain the recommended reflux temperature. - Consider alternative esterification methods: For acid-sensitive substrates, milder esterification methods like the Yamaguchi esterification can be employed.[2]Higher temperatures can provide the activation energy for undesired reaction pathways. Milder methods often operate at lower temperatures and under less harsh conditions, minimizing side reactions.
Poor Quality Starting Material - Verify the purity of 2-amino-4,6-dichlorobenzoic acid: Impurities in the starting material can interfere with the reaction. Use a purified and well-characterized starting material.The presence of impurities can inhibit the catalyst, react with reagents, or introduce contaminants that complicate purification and reduce the isolated yield.
Issue 2: Formation of Significant Byproducts

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Potential CauseSuggested Solution(s)Scientific Rationale
Dimerization or Polymerization - Maintain dilute conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to dimers or polymers.The rate of bimolecular reactions (like dimerization) is dependent on the concentration of the reactants. Dilution reduces the probability of two molecules of the starting material reacting with each other.
N-Acetylation (if using acetic acid as catalyst) - Use a non-acetylating acid catalyst: Employ catalysts such as sulfuric acid or thionyl chloride to avoid the formation of N-acetylated byproducts.[1]Acetic acid can act as both a catalyst and an acetylating agent, especially at elevated temperatures, leading to the formation of an amide byproduct with the amino group of the starting material.
Oxidation of the Amino Group - Perform the reaction under an inert atmosphere: Carrying out the synthesis under a nitrogen or argon atmosphere can prevent the oxidation of the electron-rich amino group.[1]The amino group can be susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures, leading to colored impurities.
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Potential CauseSuggested Solution(s)Scientific Rationale
Presence of Unreacted Starting Material - Aqueous workup with a base: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate or another mild base.[1]The unreacted 2-amino-4,6-dichlorobenzoic acid is acidic and will be deprotonated by the base, forming a water-soluble salt that can be easily separated from the organic layer containing the neutral ester product.
Product is an Oil or Low-Melting Solid - Column chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A suitable eluent system would be a mixture of ethyl acetate and hexanes.Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent), allowing for the isolation of the pure product.
Co-elution of Impurities - Optimize the chromatography conditions: Experiment with different solvent systems (e.g., varying the polarity) to achieve better separation of the product from impurities.The separation efficiency in column chromatography is highly dependent on the choice of the mobile phase. Fine-tuning the eluent composition can significantly improve the resolution between compounds with similar polarities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl 2-amino-4,6-dichlorobenzoate.

Q1: What is the most common and cost-effective method for synthesizing Methyl 2-amino-4,6-dichlorobenzoate?

A1: The most straightforward and widely used method is the Fischer esterification of 2-amino-4,6-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1] This one-step process is generally efficient and utilizes readily available and inexpensive reagents.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the reaction. A suitable mobile phase is typically a mixture of ethyl acetate and hexanes (e.g., 30% ethyl acetate in hexanes).[1] The disappearance of the starting material spot (more polar, lower Rf value) and the appearance of the product spot (less polar, higher Rf value) indicate the progression of the reaction.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Handle concentrated sulfuric acid with extreme care. It is highly corrosive and should be added slowly and with cooling. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic. Perform the reaction in a well-ventilated fume hood and avoid sources of ignition.

  • 2-amino-4,6-dichlorobenzoic acid and its methyl ester are chemical irritants. Avoid inhalation, ingestion, and skin contact.

Q4: Can I use a different alcohol for the esterification?

A4: Yes, other alcohols can be used to synthesize the corresponding esters (e.g., ethyl 2-amino-4,6-dichlorobenzoate using ethanol). However, the reaction conditions, particularly the temperature and reaction time, may need to be optimized for different alcohols.

Q5: What are the typical storage conditions for Methyl 2-amino-4,6-dichlorobenzoate?

A5: It is recommended to store the product in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis and degradation.[3]

III. Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of Methyl 2-amino-4,6-dichlorobenzoate via Fischer esterification.

Materials and Reagents:
  • 2-amino-4,6-dichlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4,6-dichlorobenzoic acid (1.0 eq.) in methanol (10-20 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with continuous stirring.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain a gentle reflux for 4-8 hours.

  • Reaction Monitoring: Periodically monitor the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction:

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers in a separatory funnel.

  • Washing:

    • Wash the combined organic layers with saturated sodium bicarbonate solution once.

    • Wash the combined organic layers with brine once.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexanes eluent.

IV. Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 2-amino-4,6-dichlorobenzoate.

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Add 2-amino-4,6-dichlorobenzoic acid and Methanol to flask B 2. Add H₂SO₄ (catalyst) A->B C 3. Reflux (4-8h) B->C D 4. Remove excess Methanol C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate H->I J 10. Recrystallize or Column Chromatography I->J K Pure Methyl 2-amino-4,6- dichlorobenzoate J->K

Caption: Workflow for the synthesis of Methyl 2-amino-4,6-dichlorobenzoate.

Troubleshooting Logic

This flowchart provides a logical approach to diagnosing and solving common issues encountered during the synthesis.

G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? (Check TLC) check_yield->incomplete_rxn Yes purification_issue Purification Difficulty? check_purity->purification_issue Yes success Successful Synthesis check_purity->success No side_reactions Side Reactions? incomplete_rxn->side_reactions No increase_time Increase Reaction Time &/or Methanol Excess incomplete_rxn->increase_time Yes check_catalyst Verify Catalyst Amount side_reactions->check_catalyst No optimize_temp Optimize Temperature & Inert Atmosphere side_reactions->optimize_temp Yes base_wash Wash with NaHCO₃ purification_issue->base_wash Unreacted Acid? chromatography Column Chromatography purification_issue->chromatography Other Impurities? increase_time->check_yield check_catalyst->check_yield optimize_temp->check_yield base_wash->check_purity chromatography->success

Caption: Troubleshooting flowchart for the synthesis.

V. References

  • Iqbal, N., & Parveen, S. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(34), 23653-23673. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-amino-4,6-dichlorobenzoate Solubility in Methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the technical support guide for handling Methyl 2-amino-4,6-dichlorobenzoate . Halogenated aminobenzoates frequently pres...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling Methyl 2-amino-4,6-dichlorobenzoate . Halogenated aminobenzoates frequently present unique solvation challenges in polar protic solvents like methanol. This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to help you achieve stable, homogenous solutions without compromising the chemical integrity of your API.

Mechanistic Overview: The Causality of Poor Solvation

The resistance of Methyl 2-amino-4,6-dichlorobenzoate to dissolve in methanol is not merely a polarity issue; it is a structural thermodynamic barrier driven by two primary factors:

  • Intramolecular Hydrogen Bonding: The amino group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl. This creates a stable pseudo-six-membered ring that effectively "hides" the polar hydrogen-bond donors/acceptors from the bulk methanol solvent. This shielding drastically increases the molecule's lipophilicity and reinforces its crystal lattice energy [1].

  • Halogen-Driven Hydrophobicity: The di-chloro substitution at the 4 and 6 positions introduces significant hydrophobic bulk. While methanol is an excellent hydrogen-bonding solvent, it lacks the non-polar dispersive forces required to efficiently solvate heavily halogenated aromatic cores at high concentrations [3].

To overcome this, we must apply targeted kinetic disruption (heat/sonication) or alter the thermodynamic equilibrium (co-solvents).

Diagnostic Solubility Workflow

Use the following decision tree to determine the most appropriate intervention based on your target concentration.

G N1 Methyl 2-amino-4,6-dichlorobenzoate Insoluble in Methanol N2 Assess Target Concentration N1->N2 N3 < 10 mg/mL (Kinetic Barrier) N2->N3 N4 > 10 mg/mL (Thermodynamic Limit) N2->N4 N5 Protocol A: Heat (45°C) + Sonication N3->N5 N6 Protocol B: Co-Solvent (DMSO/MeOH) N4->N6 N7 Optical Clearance Check (Tyndall Effect) N5->N7 N6->N7 N8 Proceed to Assay N7->N8 Clear

Diagnostic workflow for resolving aminobenzoate solubility limits in methanol.

Quantitative Solvent System Optimization

When pure methanol fails, utilizing a binary solvent system can bridge the polarity gap. The table below summarizes validated solvent mixtures and their mechanistic rationales.

Solvent SystemRatio (v/v)Solubilizing MechanismExpected CapacityDownstream Compatibility
100% Methanol N/ABaseline polar protic solvation.< 5 - 10 mg/mLHigh (LC-MS, NMR, Assays)
Methanol / DMSO 90:10DMSO disrupts intramolecular H-bonds and solvates the hydrophobic core.25 - 50 mg/mLModerate (DMSO may affect cell assays >1%)
Methanol / THF 80:20THF provides dispersive forces for the di-chloro aromatic ring.30 - 60 mg/mLLow (THF forms peroxides, requires degassing)
Methanol / DCM 50:50DCM highly solvates halogenated aromatics; MeOH stabilizes the ester.> 100 mg/mLVery Low (DCM is toxic and highly volatile)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not assume dissolution based on a quick visual glance; micro-particulates can ruin downstream quantitative analyses.

Protocol A: Thermo-Kinetic Disruption (For concentrations < 10 mg/mL)

Causality: Low concentrations often fail to dissolve simply because the kinetic energy of the solvent at room temperature is insufficient to overcome the initial crystal lattice energy.

  • Preparation: Weigh the target mass of Methyl 2-amino-4,6-dichlorobenzoate into a borosilicate glass vial.

  • Solvent Addition: Add HPLC-grade methanol. Cap tightly to prevent solvent evaporation.

  • Vortexing: Vortex at maximum speed (approx. 3000 RPM) for 60 seconds to maximize the surface area of the solute.

  • Thermal Sonication: Place the vial in an ultrasonic bath pre-heated to 45°C . Sonicate for 15 minutes. Do not exceed 55°C, as methanol boils at 64.7°C and pressure buildup will occur.

  • Self-Validation (Tyndall Test): Remove the vial and let it rest for 2 minutes. Shine a 5mW red or green laser pointer horizontally through the vial in a dimly lit room.

    • Pass: The laser beam path is invisible inside the liquid. The solution is truly homogenous.

    • Fail: The laser beam path is visible (scattering off micro-crystals). You have hit a thermodynamic limit and must proceed to Protocol B.

Protocol B: Co-Solvent Solubilization (For concentrations > 10 mg/mL)

Causality: High concentrations exceed the thermodynamic solvation capacity of methanol. A co-solvent like DMSO is required to act as a hydrogen-bond acceptor, breaking the intramolecular ester-amine bond.

  • Primary Solvation: Weigh the API into a vial. Add 10% of your total final volume as anhydrous Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex until the compound is completely dissolved in the DMSO. The high solvating power of DMSO will break the crystal lattice immediately.

  • Dilution: Slowly add the remaining 90% volume as methanol dropwise while continuously swirling the vial.

  • Self-Validation (Precipitation Check): Let the solution sit at room temperature for 30 minutes. Halogenated compounds can experience delayed nucleation. Perform the Tyndall Test (as described in Protocol A). If precipitation occurs, the target concentration is too high for a 10% DMSO system; increase DMSO to 20%.

Frequently Asked Questions (FAQs)

Q: Can I add a strong acid like HCl to protonate the amine and form a highly soluble methanol-soluble salt? A: No. While standard anilines can be protonated to form water/methanol-soluble salts [2], the amino group in Methyl 2-amino-4,6-dichlorobenzoate is severely electron-deficient. The electron-withdrawing inductive effects of the two chlorine atoms, combined with the resonance withdrawal from the ester, lower the pKa of the conjugate acid to near zero. Protonating this specific amine would require highly concentrated strong acids, which will simultaneously catalyze the unwanted transesterification or hydrolysis of your methyl ester.

Q: During heating and cooling, my compound separates as an oil at the bottom of the vial rather than dissolving or crystallizing. What is happening? A: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution becomes supersaturated but lacks the nucleation energy to form distinct crystals. In halogenated anilines, this is a common kinetic trap [2]. To self-validate and correct this, reheat the mixture until homogenous, add 5-10% of a less polar co-solvent (like ethyl acetate) to adjust the saturation point, and cool the solution at a strictly controlled rate (e.g., 0.5°C/min) while introducing a seed crystal.

Q: Why does my compound crash out of solution when I transfer the methanol stock into my aqueous assay buffer? A: This is a classic solvent-shift precipitation. The solubility of aminobenzoic acid derivatives drops exponentially as the mole fraction of water increases [3]. To prevent this, ensure your final assay buffer contains at least 2-5% DMSO (if tolerated by your assay), and inject the methanolic stock directly into a rapidly stirring buffer to prevent localized zones of high API concentration.

References

  • Title: Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry URL: [Link]

  • Title: Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Purification of Methyl 2-amino-4,6-dichlorobenzoate

Welcome to the technical support guide for the purification of Methyl 2-amino-4,6-dichlorobenzoate via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 2-amino-4,6-dichlorobenzoate via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and extensive laboratory experience. Our goal is to empower researchers and drug development professionals to overcome common challenges and achieve high-purity material efficiently and reliably.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form highly ordered, pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[3][4] The success of this technique is critically dependent on the selection of an appropriate solvent and careful control of the experimental parameters.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Methyl 2-amino-4,6-dichlorobenzoate. Each problem is followed by an analysis of potential causes and a series of recommended solutions.

Problem 1: No Crystals Form Upon Cooling

This is one of the most common issues encountered during recrystallization. After dissolving the compound and allowing the solution to cool, no solid material precipitates.

Potential Causes & Solutions:

  • Excess Solvent: The most frequent cause is the use of too much solvent, which prevents the solution from reaching its saturation point upon cooling.[4][5]

    • Solution: Gently reheat the solution and boil off a portion of the solvent. This will increase the concentration of the solute. Allow the concentrated solution to cool again. It is best to reduce the volume incrementally to avoid removing too much solvent. If the volume becomes too low, the compound may "crash out" rapidly, trapping impurities.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystallization has not been initiated.[5]

    • Solution 1 (Induce Nucleation): Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

    • Solution 2 (Seeding): If available, add a single, tiny "seed crystal" of pure Methyl 2-amino-4,6-dichlorobenzoate to the cooled solution. This provides a perfect template for further crystal growth.[5][6]

  • Inadequate Cooling: The solution may not be cold enough for the solubility to drop sufficiently for crystallization to occur.

    • Solution: After allowing the solution to cool slowly to room temperature, place the flask in an ice-water bath to maximize the yield of recovered crystals.[2][7]

Problem 2: The Compound "Oils Out" Instead of Forming Crystals

Instead of forming solid crystals, the compound separates as a liquid (an oil). This is a frequent problem when the melting point of the solid is lower than the boiling point of the solvent or when significant impurities are present, causing a large melting point depression.[5]

Potential Causes & Solutions:

  • High Solute Concentration at High Temperature: The solution is likely becoming saturated at a temperature that is above the melting point of your compound.

    • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the solution's saturation point.[5][8] Allow this slightly more dilute solution to cool much more slowly. Insulating the flask (e.g., by placing it on a cork ring and covering it with an inverted beaker) can promote the slow cooling necessary for proper crystal formation.[9]

  • Inappropriate Solvent Choice: The chosen solvent system may not be ideal.

    • Solution: If oiling out persists, the compound may need to be recovered by removing the solvent (e.g., via rotary evaporation) and attempting the recrystallization again with a different solvent or a mixed solvent system.[5]

Problem 3: Low Recovery Yield

While a 100% yield is impossible due to the compound's residual solubility in the cold solvent, a very low yield indicates a correctable issue.[4]

Potential Causes & Solutions:

  • Using Too Much Solvent: As discussed in Problem 1, excess solvent is a primary cause of low yield, as more of your product will remain in the mother liquor.[4]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization: The product crystallizes in the filter paper or funnel during hot filtration.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it in a drying oven before use.[7] This ensures the solution stays hot and the solute remains dissolved during the filtration step.

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve some of the product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the purified product.[7]

Problem 4: Crystals Appear Colored or Impure

The final crystalline product has a noticeable color (e.g., yellow or brown) when the pure compound is expected to be white or off-white.

Potential Causes & Solutions:

  • Presence of Colored Impurities: The starting material may contain highly colored impurities, which can become trapped in the crystal lattice. Aromatic amines, in particular, can be susceptible to air oxidation, forming colored byproducts.[10]

    • Solution (Decolorization): After dissolving the crude solid but before hot filtration, remove the solution from the heat source and allow it to cool slightly. Add a very small amount (e.g., a spatula tip) of activated charcoal to the solution.[8] Reheat the mixture to boiling for a few minutes while swirling. The charcoal will adsorb the large, conjugated molecules responsible for the color.[2] Remove the charcoal and any other insoluble impurities via hot filtration.

    • Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Be aware that activated charcoal can also adsorb some of your desired product, potentially leading to a slight reduction in yield.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Crude solid dissolved in minimum hot solvent cool Cool solution slowly to room temperature start->cool crystals_q Do crystals form? cool->crystals_q oiling_q Does an oil form? crystals_q->oiling_q No success Crystals formed. Cool in ice bath, filter, wash with cold solvent, dry. crystals_q->success Yes no_crystals No Crystals oiling_q->no_crystals No oils_out Oiling Out oiling_q->oils_out Yes supersat Supersaturated? Scratch flask or add seed crystal. no_crystals->supersat Try first reheat_oil Reheat to redissolve oil. oils_out->reheat_oil too_much_solvent Too much solvent? Reheat, boil off some solvent, and re-cool. supersat->too_much_solvent If no success add_solvent Add small amount of additional hot solvent. reheat_oil->add_solvent cool_slower Cool solution much more slowly. add_solvent->cool_slower cool_slower->cool

Caption: A flowchart for diagnosing and solving common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for Methyl 2-amino-4,6-dichlorobenzoate?

A1: Solvent selection is the most critical step in recrystallization.[2] The ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold.[1][3] Methyl 2-amino-4,6-dichlorobenzoate is a molecule of intermediate polarity, containing polar amino and ester functional groups, and a less polar dichlorinated aromatic ring.

A good starting point is to test polar protic solvents like methanol or ethanol.[11] A mixed solvent system, such as ethanol-water, may also be highly effective. The table below summarizes potential solvents for initial screening.

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityProsCons/Hazards
Methanol 65Polar ProticVolatile, dissolves many organic compounds.Toxic and flammable.
Ethanol 78Polar ProticLess toxic than methanol, good general solvent.Flammable.
Water 100Very PolarNon-toxic, non-flammable, inexpensive.May have poor solubility for the compound; high boiling point can promote oiling out.
Ethyl Acetate 77Polar AproticGood solvent power, moderately volatile.Flammable.
Toluene 111NonpolarGood for less polar compounds, can form azeotropes with water.Flammable, toxic, high boiling point.
Acetone 56Polar AproticExcellent solvent power, very volatile.Highly flammable; low boiling point may not provide a large solubility differential.

Q2: What is a mixed solvent system and when should I use it?

A2: A mixed solvent system (or solvent-pair) is used when no single solvent provides the desired solubility profile. It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[2][4]

This method is ideal for Methyl 2-amino-4,6-dichlorobenzoate if, for example, it is very soluble in ethanol even at room temperature, but insoluble in water. The procedure is as follows:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).[2]

  • While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[2]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q3: How can I determine if my recrystallized product is pure?

A3: The most common and accessible method for assessing purity after recrystallization is by measuring the melting point of the dried crystals. A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be both depressed (lower) and broadened (occur over a wider temperature range).[7] Compare your experimental melting point to the literature value for Methyl 2-amino-4,6-dichlorobenzoate.

Q4: What is the detailed experimental protocol for this recrystallization?

A4: The following is a generalized, step-by-step protocol that should be optimized for your specific scale and equipment.

Experimental Protocol: Recrystallization of Methyl 2-amino-4,6-dichlorobenzoate

  • Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude Methyl 2-amino-4,6-dichlorobenzoate in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add a small portion of the chosen solvent, and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.[3] Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool for a moment, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a funnel and a new, clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).[2]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Rapid cooling can lead to the formation of small, impure crystals.[7]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air drying on the filter paper, followed by placing them in a desiccator or a vacuum oven.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Department of Chemistry and Biochemistry. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York Department of Chemistry. [Link]

  • Recrystallization I 10. University of California, Irvine (UCI) Department of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents ?. ResearchGate. [Link]

  • Current issues in recrystallization: a review. SciSpace. [Link]

  • Recrystallization for foam like crystals. Reddit. [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Stability of Methyl 2-amino-4,6-dichlorobenzoate Under Reflux Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth analysis and practical troubleshooting advice regarding the stability of Methyl 2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth analysis and practical troubleshooting advice regarding the stability of Methyl 2-amino-4,6-dichlorobenzoate (CAS 147494-04-0) when subjected to reflux conditions. Our goal is to equip you with the foundational knowledge and actionable protocols to anticipate and mitigate potential degradation, ensuring the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of Methyl 2-amino-4,6-dichlorobenzoate.

Q1: What are the primary stability concerns when refluxing Methyl 2-amino-4,6-dichlorobenzoate?

The primary concerns are chemical degradation through several pathways. The molecule possesses three key functional groups whose reactivity is enhanced at elevated temperatures: a methyl ester, an aromatic amino group, and two chloro-substituents on the benzene ring. The main degradation routes are:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water, under either acidic or basic conditions. The ortho-amino group can act as an intramolecular general base catalyst, accelerating this hydrolysis even under near-neutral pH.[1]

  • Oxidation: The 2-amino group, being an aniline derivative, is susceptible to oxidation, which can lead to the formation of colored impurities and complex byproducts, particularly if the reaction is not performed under an inert atmosphere.[2]

  • Decarboxylation (as a secondary reaction): If ester hydrolysis occurs, the resulting 2-aminobenzoic acid derivative can undergo thermal decarboxylation at high temperatures. The presence of the electron-donating amino group can facilitate this process.[3][4]

  • Decomposition of the Aromatic Core: While chlorinated aromatic compounds are generally thermally robust, prolonged heating at very high temperatures can lead to the elimination of hydrogen chloride (HCl).[5]

Q2: How does the choice of solvent critically affect the compound's stability under reflux?

Solvent selection is paramount.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can actively participate in hydrolysis. Refluxing in alcohols can lead to transesterification if a catalyst is present. Water, even in trace amounts, can facilitate hydrolysis.

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally preferred for reactions where the ester must remain intact. However, DMF can decompose at high temperatures to generate dimethylamine and carbon monoxide, which could potentially react with the substrate. Acetonitrile is relatively inert and a good choice.[6]

  • Aprotic Non-Polar Solvents (e.g., Toluene, Xylene, Dioxane): These are excellent choices for minimizing degradation, provided the compound has sufficient solubility. They are inert and can be readily dried to prevent hydrolysis.

Q3: Is Methyl 2-amino-4,6-dichlorobenzoate prone to decarboxylation under reflux?

Direct decarboxylation of the ester is highly unlikely. Decarboxylation is a reaction of the corresponding carboxylic acid.[3][7] Therefore, this degradation pathway is only a concern if the ester first undergoes hydrolysis to 2-amino-4,6-dichlorobenzoic acid. If reaction conditions are strictly anhydrous, decarboxylation should not be a significant issue.

Q4: What is the expected thermal stability of the dichlorinated aromatic ring?

The dichlorobenzene core is very stable. Thermal decomposition of dichlorobenzenes typically requires temperatures well above standard reflux conditions, often proceeding via the elimination of HCl.[5] For most laboratory reflux experiments (typically 80-150°C), the aromatic ring and its chloro-substituents will remain intact.

Q5: How can I proactively minimize degradation during a reflux step?

To ensure maximum stability, the following precautions are essential:

  • Use an Inert Atmosphere: Always conduct reactions under a blanket of nitrogen or argon to prevent oxidation of the amino group.[2]

  • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware to eliminate water and prevent hydrolysis.

  • Select an Appropriate Solvent: Choose a dry, aprotic solvent like toluene or acetonitrile whenever possible.

  • Control the Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Avoid unnecessarily prolonged heating.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of any byproducts.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield or Significant Recovery of a More Polar Byproduct Ester Hydrolysis: The most common cause. The product is the corresponding carboxylic acid, which is much more polar and may be lost during an aqueous workup or remain at the baseline on a silica TLC plate.1. Confirm Hydrolysis: Use LC-MS to check for a mass corresponding to the hydrolyzed acid. 2. Optimize Conditions: Strictly enforce anhydrous conditions. Use dry aprotic solvents (e.g., toluene, dioxane). 3. Modify Work-up: If hydrolysis is unavoidable or desired, acidify the aqueous layer to pH ~4-5 and extract with a polar solvent like ethyl acetate to recover the carboxylic acid. Conversely, to remove the acid impurity, wash the organic layer with a mild base like saturated sodium bicarbonate solution.[2]
Reaction Mixture Turns Dark Brown, Yellow, or Black Oxidation of the Amino Group: The aniline-like amino group is sensitive to atmospheric oxygen at high temperatures, forming highly colored polymeric impurities.1. Purge with Inert Gas: Before heating, thoroughly degas your solvent and purge the reaction flask with nitrogen or argon for 10-15 minutes. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the reflux period. 3. Purification: If discoloration occurs, consider treating the crude product with activated charcoal during recrystallization to remove colored impurities.[8]
TLC/LC-MS Shows Multiple Unidentified Spots/Peaks 1. Complex Decomposition: Could be a combination of oxidation and reactions with solvent impurities or decomposition products (e.g., from DMF). 2. Thermal Stress: The reaction may be running at too high a temperature or for too long.1. Lower the Temperature: If possible, switch to a lower-boiling aprotic solvent (e.g., acetonitrile instead of toluene). 2. Reduce Reaction Time: Monitor the reaction closely by TLC and stop the heating as soon as the starting material is consumed. 3. Re-evaluate Solvent Choice: Avoid potentially reactive solvents like DMF for prolonged reflux unless necessary.

Section 3: Key Degradation Pathways & Troubleshooting Workflow

Understanding the potential degradation mechanisms is crucial for effective troubleshooting. The primary pathways of concern are hydrolysis and oxidation.

Visualization of Potential Degradation Pathways

Figure 1. Primary Degradation Pathways SM Methyl 2-amino-4,6-dichlorobenzoate Acid 2-Amino-4,6-dichlorobenzoic Acid SM->Acid H₂O, Heat (Hydrolysis) Oxidized Oxidized/Polymeric Byproducts (Colored Impurities) SM->Oxidized O₂, Heat (Oxidation) Decarbox 3,5-Dichloroaniline Acid->Decarbox High Temp (>150°C) (Decarboxylation)

Caption: Figure 1. Primary Degradation Pathways

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing stability issues.

Figure 2. Troubleshooting Workflow start Experiment Complete: Unexpected Result q1 Is reaction mixture discolored (brown/black)? start->q1 a1_yes Action: Re-run under strict inert atmosphere (N₂/Ar). Degas solvent before use. q1->a1_yes Yes q2 Does TLC/LCMS show a new, highly polar byproduct? q1->q2 No a1_yes->q2 a2_yes Hypothesis: Ester Hydrolysis. Action: Re-run under strict anhydrous conditions. Use dry, aprotic solvent. q2->a2_yes Yes q3 Is yield still low after addressing oxidation and hydrolysis? q2->q3 No a2_yes->q3 a3_yes Action: Lower reflux temp (change solvent). Reduce reaction time. Monitor kinetics closely. q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Figure 2. Troubleshooting Workflow

Section 4: Experimental Protocol for Stability Assessment

To quantitatively assess the stability of Methyl 2-amino-4,6-dichlorobenzoate, a controlled study is recommended. This protocol allows you to test stability in your solvent of choice.

Objective: To determine the percent recovery of Methyl 2-amino-4,6-dichlorobenzoate after refluxing in a chosen solvent for a standard reaction time.

Materials:

  • Methyl 2-amino-4,6-dichlorobenzoate

  • Anhydrous solvent of choice (e.g., Toluene)

  • Internal standard (e.g., dodecane or another stable, non-reactive compound with a distinct retention time)

  • Round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle and stirrer

  • GC or HPLC for analysis

Procedure:

  • Preparation: To a 50 mL flame-dried round-bottom flask, add Methyl 2-amino-4,6-dichlorobenzoate (approx. 100 mg, accurately weighed) and the internal standard (approx. 50 mg, accurately weighed).

  • Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 10 minutes.

  • Solvent Addition: Add 20 mL of anhydrous toluene via syringe.

  • Initial Sample (T=0): Withdraw a small aliquot (approx. 0.1 mL) for GC/HPLC analysis. This will serve as your reference point.

  • Reflux: Heat the mixture to reflux (for toluene, this is ~110°C) with stirring.

  • Sampling: At set time points (e.g., 1 hr, 2 hr, 4 hr, 8 hr), briefly stop heating, cool slightly, and withdraw an aliquot for analysis.

  • Analysis: Analyze the samples by GC or HPLC. Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point.

  • Calculation: Compare the area ratios at different time points to the T=0 sample to determine the percentage of starting material remaining.

% Recovery = (AreaRatio_TimeX / AreaRatio_Time0) * 100

This protocol provides a self-validating system to confirm the compound's stability under your specific experimental conditions before committing larger quantities of material to a reaction.

References
  • Aminobenzoate decarboxylase - Grokipedia. (n.d.).
  • Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc., Perkin Trans. 2, 1953-1959.
  • Dunn, G. E., & Thimm, H. F. (1977). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Martin, R. L., & Tilley, G. L. (1971). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 325(1563), 493-507.
  • Galwey, A. K., & O'Neill, M. (1998). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 53(2), 523-535.
  • 4-Aminobenzoic acid. (n.d.). In Wikipedia.
  • The principle and method of improving the thermal stability of chlorinated paraffin. (n.d.).
  • Improved process for heat stable chlorinated paraffin wax. (2009). Google Patents. WO2009122438A1.
  • Erickson, M. D., & Kaley, R. G. (2011). Applications of polychlorinated biphenyls. Environmental Science and Pollution Research, 18(2), 135-151.
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). eScholarship.org.
  • Zitko, V. (1973). Chlorinated Paraffins. Fisheries and Marine Service, St. Andrews, N.B. (Canada). Biological Station.
  • Seo, J., Warnke, S., Gewinner, S., Schöllkopf, W., Bowers, M. T., Pagel, K., & von Helden, G. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics, 18(38), 26655-26663.
  • Fife, T. H., & Natarajan, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3464-3468.
  • Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? (n.d.). ECHEMI.
  • Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. (n.d.). Benchchem.
  • Allen, C. F. H., & VanAllan, J. (1941). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 21, 12.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-amino-4,6-dichlorobenzoate

This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-amino-4,6-dichlorobenzoate, a compound of interest in synthetic chemistry and drug development. Through a detailed examination of its predicted...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-amino-4,6-dichlorobenzoate, a compound of interest in synthetic chemistry and drug development. Through a detailed examination of its predicted spectrum and comparison with structurally related analogues, this document serves as a practical resource for researchers, scientists, and professionals in the field. The principles and methodologies discussed herein are intended to enhance the reader's ability to interpret complex NMR data with a high degree of confidence.

Introduction to ¹H NMR Spectroscopy in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton.[1][2]

Key parameters obtained from a ¹H NMR spectrum include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[3]

  • Integration: The area under a signal is proportional to the number of protons it represents.[2]

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling) and provides information about the number of adjacent protons.[2]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.[4]

The analysis of these parameters allows for the unambiguous determination of the connectivity of atoms and the overall structure of a molecule.

Predicted ¹H NMR Spectrum of Methyl 2-amino-4,6-dichlorobenzoate

The structure of Methyl 2-amino-4,6-dichlorobenzoate is presented below. Based on its molecular structure, we can predict the key features of its ¹H NMR spectrum.

The molecule has four distinct types of protons:

  • Two aromatic protons (H-3 and H-5): These are on the benzene ring.

  • Two amino protons (-NH₂): These are attached to the nitrogen atom.

  • Three methyl protons (-OCH₃): These are part of the methyl ester group.

Aromatic Protons (H-3 and H-5): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals.

  • H-3: This proton is situated between the amino group (-NH₂) and a chlorine atom (-Cl). The amino group is a strong electron-donating group, which would typically shift the signal of an ortho proton upfield. The chlorine atom is an electron-withdrawing group, which would cause a downfield shift.

  • H-5: This proton is positioned between two chlorine atoms, which are both electron-withdrawing. This will lead to significant deshielding and a downfield shift in its signal.

Due to the stronger deshielding effect of the two adjacent chlorine atoms, the signal for H-5 is predicted to be further downfield than the signal for H-3. The two aromatic protons are meta to each other, so they are expected to show a small coupling, appearing as two doublets with a meta coupling constant (J) typically in the range of 2-3 Hz.[4]

Amino Protons (-NH₂): The amino protons are attached to a nitrogen atom. Their chemical shift can vary over a wide range and is dependent on factors such as solvent, concentration, and temperature.[5] The signal is often broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. In many cases, these protons do not show coupling to other protons.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the adjacent ester carbonyl group and the aromatic ring.

Comparative Spectral Analysis

To refine our predictions for Methyl 2-amino-4,6-dichlorobenzoate, we will compare its expected spectrum with the known ¹H NMR data of structurally similar compounds.

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
Methyl 2-amino-4,6-dichlorobenzoate (Predicted) H-3: ~6.7-7.0 (d, J ≈ 2-3 Hz)H-5: ~7.2-7.5 (d, J ≈ 2-3 Hz)-NH₂: broad signal-OCH₃: ~3.8-3.9 (s)
Methyl 2-aminobenzoate [6]6.62 (t, J = 7.6 Hz, 2H)7.24 (m, 1H)7.84 (dd, J = 8.4, 1.6 Hz, 1H)-NH₂: 5.71 (s, br, 2H)-OCH₃: 3.84 (s, 3H)
1,3-Dichlorobenzene [7]7.20 (m)7.33 (m)
Methyl 2-(methylamino)benzoate [8]6.57-7.94 (m)-NHCH₃: 2.88 (s, 3H)-OCH₃: 3.82 (s, 3H)
2-Chlorobenzoic acid [9]7.31-8.09 (m)-COOH: 13.43 (s)

Analysis of Comparative Data:

  • Effect of Chlorine Atoms: The ¹H NMR spectrum of 1,3-dichlorobenzene shows aromatic protons in the range of 7.20-7.33 ppm.[7] This indicates the general deshielding effect of chlorine atoms. In our target molecule, the presence of two chlorine atoms flanking H-5 will strongly deshield it, pushing its signal downfield, likely into this range or slightly higher.

  • Effect of the Amino Group: In methyl 2-aminobenzoate, the amino group's electron-donating nature shields the aromatic protons, with signals appearing as far upfield as 6.62 ppm.[6] In our target molecule, the amino group will have a similar shielding effect on the ortho proton H-3, counteracting the deshielding effect of the adjacent chlorine atom and resulting in a more upfield chemical shift compared to H-5.

  • Methyl Ester Protons: The chemical shift of the methyl ester protons in methyl 2-aminobenzoate is 3.84 ppm.[6] A similar value is expected for Methyl 2-amino-4,6-dichlorobenzoate, as the electronic effects of the chlorine atoms at the 4 and 6 positions will have a minimal impact on the distant methyl group.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

Materials:

  • Methyl 2-amino-4,6-dichlorobenzoate (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (0.6-0.7 mL)[10]

  • NMR tube (5 mm, clean and dry)[10]

  • Pasteur pipette

  • Vial

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[1]

Procedure:

  • Sample Preparation: a. Weigh 5-10 mg of Methyl 2-amino-4,6-dichlorobenzoate into a clean, dry vial.[11] b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[10] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[12] c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[12] d. Transfer the clear solution into a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: a. Carefully insert the NMR tube into the spinner turbine, ensuring it is positioned at the correct depth using a depth gauge.[13] b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This stabilizes the magnetic field.[10] d. Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks. e. Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR, 8 to 16 scans are typically sufficient. f. Acquire the Free Induction Decay (FID) data.

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ to 7.26 ppm or the TMS signal to 0 ppm.[14] d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of a ¹H NMR spectrum.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq FID_Process FID Processing (FT, Phasing) DataAcq->FID_Process Calibration Chemical Shift Calibration FID_Process->Calibration Integration Integration Calibration->Integration ChemShift Analyze Chemical Shifts Integration->ChemShift Multiplicity Analyze Multiplicity Integration->Multiplicity Coupling Analyze Coupling Constants Integration->Coupling StructureElucid Structure Elucidation ChemShift->StructureElucid Multiplicity->StructureElucid Coupling->StructureElucid

Sources

Comparative

Precision Identification of Methyl 2-amino-4,6-dichlorobenzoate via LC-MS/MS

A Comparative Technical Guide for Analytical Method Development Executive Summary & Analytical Challenge Methyl 2-amino-4,6-dichlorobenzoate (MADCB) is a critical halogenated intermediate often encountered in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary & Analytical Challenge

Methyl 2-amino-4,6-dichlorobenzoate (MADCB) is a critical halogenated intermediate often encountered in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its analysis presents a specific set of challenges:

  • Structural Isomerism: It can easily be confused with other dichlorinated isomers (e.g., 3,5-dichloro variants) if relying solely on nominal mass.

  • Matrix Interference: In reaction mixtures, it co-exists with unreacted aniline precursors and hydrolyzed free acid byproducts.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional choice for esters, Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) offers superior specificity for this analyte without the need for derivatization or thermal stress. This guide details the validation of an LC-MS workflow, focusing on the unique isotopic signature of the dichlorinated motif as a primary identification tool.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the performance of LC-MS against common alternatives for MADCB analysis.

FeatureLC-MS/MS (Recommended) GC-MS (EI) HPLC-UV (254 nm)
Ionization Mechanism Soft Ionization (ESI+). Preserves the molecular ion

.
Hard Ionization (EI). Extensive fragmentation; molecular ion often weak.N/A (Absorption only).
Selectivity High. Mass-to-charge (

) filtration + Isotope Patterning.
Medium. Retention time + spectral library matching.Low. Relies heavily on retention time; prone to co-elution errors.
Sample Prep Minimal. Dilute-and-shoot for many polar solvents.Moderate. Requires extraction into volatile organics; water must be removed.Minimal.
Sensitivity Excellent (pg/mL range). Suitable for trace impurity profiling.Good (ng/mL range).Moderate (

g/mL range).
Thermal Stability Not required. Analyzes thermally labile impurities simultaneously.Required. Analyte must survive injection port temperatures (

C).
Not required.

Expert Insight: While GC-MS is viable for the pure ester, LC-MS is preferred in process development because it allows simultaneous monitoring of the free acid hydrolysis product (2-amino-4,6-dichlorobenzoic acid), which is too polar for standard GC columns without derivatization [1].

LC-MS Experimental Protocol

This protocol utilizes a standard Reverse Phase (RP) workflow optimized for halogenated aromatic amines.

Reagents & Standards[2][3]
  • Analyte: Methyl 2-amino-4,6-dichlorobenzoate (CAS: Verify specific vendor CAS, typically analogues are ~100-150 range).

  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

Chromatographic Conditions[4]
  • Column: C18 end-capped column (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp:

    
    C.
    

Why Formic Acid? The amino group (


) on the benzoate ring is weakly basic. The acidic mobile phase ensures full protonation to 

, maximizing sensitivity in ESI positive mode [2].
Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Scan Mode: Full Scan (

    
     100–500) for identification; MRM for quantitation.
    
  • Target Mass:

    • Monoisotopic Mass (

      
      ): ~219.99 Da (
      
      
      
      ).

Data Interpretation & Validation Logic

The most critical step in validating MADCB is analyzing the Chlorine Isotope Pattern .

The "Fingerprint" of Dichlorination

Chlorine exists naturally as


 (75.8%) and 

(24.2%). For a molecule with two chlorine atoms, the mass spectrum will display a distinct triplet cluster:
  • 
     (Both 
    
    
    
    ):
    The base peak (100% relative abundance).
  • 
     (One 
    
    
    
    , One
    
    
    ):
    Approx. 65% abundance relative to base.
  • 
     (Both 
    
    
    
    ):
    Approx. 10% abundance relative to base.

Validation Check: If your mass spectrum at


 220 does not show a strong 

peak at

222 (approx 2/3 height of the parent), it is not a dichlorinated compound [3].
Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), MADCB exhibits characteristic neutral losses:

  • Precursor:

    
     220 (
    
    
    
    )
  • Fragment 1 (Loss of Methanol):

    
     220 
    
    
    
    188 (
    
    
    ). This confirms the methyl ester moiety.
  • Fragment 2 (Loss of CO):

    
     188 
    
    
    
    160. Typical of phenolic/benzoic structures.

Visualizing the Workflow

The following diagrams illustrate the decision process and the experimental flow.

Diagram 1: Method Selection Decision Tree

Caption: Logical framework for choosing LC-MS over GC-MS based on sample matrix and analyte properties.

MethodSelection Start Start: Analyze MADCB Sample MatrixCheck Is the Matrix Aqueous or Biological? Start->MatrixCheck ImpurityCheck Are Free Acid Impurities Expected? MatrixCheck->ImpurityCheck Yes GC_Path Select GC-MS MatrixCheck->GC_Path No (Organic Solvent) LC_Path Select LC-MS (ESI+) ImpurityCheck->LC_Path Yes (High Polarity) Derivatization Derivatization Required (Silylation) ImpurityCheck->Derivatization No (Pure Ester) Derivatization->GC_Path

Diagram 2: LC-MS Identification Workflow

Caption: Step-by-step experimental workflow from sample injection to isotopic validation.

LCMS_Workflow Sample Sample Prep (Dilute in MeOH) LC LC Separation (C18 Column, Acidic pH) Sample->LC Ionization ESI+ Source (Protonation of Amine) LC->Ionization MS1 MS1 Scan (Detect m/z 220, 222, 224) Ionization->MS1 Validation Isotope Check (9:6:1 Ratio) MS1->Validation Pattern Match? MS2 MS/MS Frag (Loss of -OCH3) Validation->MS2 Confirmed

References

  • Comparison of LC-MS and GC-MS for the Analysis of Pharmaceuticals. LCGC International, Nov 2020. Available at: [Link]

  • Interpretation of Isotope Peaks in Small Molecule LC-MS. LCGC International. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Validation

Infrared (IR) Absorption Bands of Amino-Dichlorobenzoate Esters: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter amino-dichlorobenzoate esters—such as methyl 4-amino-3,5-dichlorobenzoate and ethyl 4-amino-3,5-dichlorobenzoate . Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter amino-dichlorobenzoate esters—such as methyl 4-amino-3,5-dichlorobenzoate and ethyl 4-amino-3,5-dichlorobenzoate . These compounds serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including substituted benzamides and β2-agonists like Clenbuterol[1].

Accurate structural verification of these intermediates is paramount for downstream synthetic success[2]. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for confirming their structural integrity. This guide objectively compares the IR performance data of chlorinated amino-benzoate esters against their non-chlorinated analogs, detailing the mechanistic causality behind their spectral signatures and providing a self-validating experimental protocol.

Mechanistic Grounding: Structural Causality in IR Signatures

To interpret the IR spectra of amino-dichlorobenzoate esters accurately, we must analyze the competing electronic effects within the highly substituted benzene ring. The presence of functional groups at the 1, 3, 4, and 5 positions creates a distinct spectral fingerprint governed by three primary phenomena:

  • The Inductive Effect (-I) of Ortho-Chlorines: In a standard 4-aminobenzoate ester, the para-amino group donates electron density into the aromatic ring via resonance (+M effect). This electron density delocalizes into the ester carbonyl, increasing its single-bond character and lowering the C=O absorption frequency (typically ~1705 cm⁻¹). However, introducing highly electronegative chlorine atoms at the 3 and 5 positions exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the ring, counteracting the amine's +M effect, thereby reducing conjugation with the ester and shifting the C=O stretch to a higher frequency (~1725 cm⁻¹).

  • N-H Bond Weakening: The same -I effect from the adjacent chlorines pulls electron density away from the amine nitrogen. This subtly weakens the primary N-H bonds, shifting the asymmetric and symmetric N-H stretching vibrations to slightly lower wavenumbers compared to non-chlorinated analogs[3].

  • Solid-State Hydrogen Bonding: In their solid crystalline state, these esters form intermolecular hydrogen bonds between the primary amine (-NH₂) protons and the ester carbonyl (C=O) oxygen. This network broadens both the N-H and C=O absorption bands.

Comparative Data Presentation

The table below summarizes the quantitative IR absorption bands, comparing the chlorinated target compounds against the non-chlorinated baseline, methyl 4-aminobenzoate[3][4].

Functional Group VibrationMethyl 4-aminobenzoate (Baseline)Methyl 4-amino-3,5-dichlorobenzoateEthyl 4-amino-3,5-dichlorobenzoate
N-H Stretch (Asym / Sym) ~3420 / 3340 cm⁻¹~3374 / 3333 cm⁻¹~3370 / 3330 cm⁻¹
C=O Stretch (Conjugated Ester) ~1705 cm⁻¹~1725 cm⁻¹~1720 cm⁻¹
Aromatic C=C Stretch ~1600, 1504 cm⁻¹~1590, 1487 cm⁻¹~1590, 1485 cm⁻¹
C-O Stretch (Ester) ~1280, 1176 cm⁻¹~1300, 1247 cm⁻¹~1295, 1240 cm⁻¹
C-Cl Stretch (Aromatic) N/A~1030, 793 cm⁻¹~1030, 790 cm⁻¹

Data Interpretation Note: The shift of the C=O band from ~1705 cm⁻¹ to ~1725 cm⁻¹ upon chlorination is the most reliable diagnostic marker for confirming successful 3,5-dichloro substitution during synthesis.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Action: Desiccate the solid ester powder under a vacuum (≤ 10 mbar) at room temperature for 2 hours prior to analysis.

  • Causality: Atmospheric moisture absorbs heavily at ~3300 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend). Removing residual water prevents spectral overlap with the amine and carbonyl bands, ensuring the system's baseline integrity.

Step 2: Instrument Calibration & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate, then collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Causality: A pristine background scan acts as a self-validating control. If the background shows anomalous peaks (e.g., residual organic contamination), the system flags the operator before sample application.

Step 3: Sample Application & Pressure Standardization

  • Action: Place ~5 mg of the ester powder onto the ATR crystal. Lower the pressure anvil until the built-in force gauge registers optimal contact (typically ~80-100 N, depending on the instrument).

  • Causality: In ATR spectroscopy, the evanescent wave's depth of penetration depends entirely on the sample-crystal contact. Inconsistent pressure leads to variable path lengths and unquantifiable peak intensities.

Step 4: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum using the same parameters as the background (32 scans). Apply an "ATR Correction" algorithm via the instrument's software.

  • Causality: Because the ATR penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra display exaggerated peak intensities in the fingerprint region (e.g., C-Cl bands). ATR correction normalizes the data to match standard transmission spectra, allowing direct comparison with literature libraries.

Workflow Visualization

Below is the logical progression of the self-validating ATR-FTIR analytical workflow.

ATR_FTIR_Workflow N1 1. Sample Preparation (Vacuum Desiccation) N2 2. Background Scan (Blank Diamond ATR) N1->N2 System Purge N3 3. Sample Application (Standardized Anvil Pressure) N2->N3 Background Validated N4 4. Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) N3->N4 Optimal Contact N5 5. Data Processing (Baseline & ATR Correction) N4->N5 Raw Interferogram

Figure 1: Self-validating ATR-FTIR workflow for solid amino-dichlorobenzoate ester analysis.

Conclusion

The IR absorption bands of amino-dichlorobenzoate esters are not merely static data points; they are dynamic reflections of the molecule's internal electronic environment. By understanding how the inductive electron-withdrawing effects of the 3,5-dichloro substitution shift the ester C=O band to higher frequencies and the N-H bands to lower frequencies, researchers can confidently verify the structural identity of these critical pharmaceutical building blocks. Adhering to a strict, self-validating ATR-FTIR protocol ensures that these subtle spectral shifts are captured with absolute analytical certainty.

References

  • Pharmaffiliates - Clenbutrol-impurities: Methyl 4-amino-3,5-dichlorobenzoate. URL:[Link]

  • Semantic Scholar (University of Cambridge) - An Integrated Carbon Nitride-Nickel Photocatalyst for the Amination of Aryl Halides (Methyl 4-aminobenzoate IR Data). URL:[Link]

  • The Royal Society of Chemistry (RSC) - Supporting Information: Staudinger reaction using 2,6-dichlorophenyl azide derivatives (4-amino-3,5-dichlorobenzoic acid characterization). URL:[Link]

Sources

Comparative

A Comparative Analysis of Reactivity: Methyl 2-amino-4,6-dichlorobenzoate vs. Methyl 2-amino-4-chlorobenzoate

An In-Depth Technical Guide: Introduction In the landscape of pharmaceutical and materials science, substituted anthranilates serve as pivotal building blocks for the synthesis of complex heterocyclic systems and other h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction

In the landscape of pharmaceutical and materials science, substituted anthranilates serve as pivotal building blocks for the synthesis of complex heterocyclic systems and other high-value molecules.[1] The reactivity of these precursors is paramount, dictating reaction conditions, yields, and even the feasibility of certain synthetic routes. This guide provides a detailed comparative analysis of two closely related anthranilate esters: Methyl 2-amino-4,6-dichlorobenzoate and Methyl 2-amino-4-chlorobenzoate.

While structurally similar, the presence of an additional chlorine atom at the C-6 position in Methyl 2-amino-4,6-dichlorobenzoate introduces profound electronic and steric changes. These modifications significantly alter the reactivity of both the amino group and the aromatic ring. Understanding these differences is crucial for researchers in drug development and organic synthesis to make informed decisions in experimental design, optimize reaction conditions, and anticipate potential challenges. This guide will dissect these differences through the lens of fundamental chemical principles, supported by established experimental protocols.

Molecular Structure and Electronic Landscape

The key to understanding the divergent reactivity of these two molecules lies in analyzing the influence of their substituents on the electron distribution and steric environment of the aniline core.

G cluster_0 Methyl 2-amino-4-chlorobenzoate cluster_1 Methyl 2-amino-4,6-dichlorobenzoate mol1 mol1 a1 Inductive Effect (-I) Electron-withdrawing mol1->a1 Cl at C4 b1 Resonance Effect (+R) Electron-donating mol1->b1 NH₂ at C2 mol2 mol2 a2 Stronger Inductive Effect (-I) Two electron-withdrawing groups mol2->a2 Cl at C4 & C6 b2 Resonance Effect (+R) Electron-donating mol2->b2 NH₂ at C2 c2 Steric Hindrance ('Ortho Effect') Shields the amino group mol2->c2 Cl at C6

Caption: Structural and electronic comparison of the two benzoate derivatives.

Methyl 2-amino-4-chlorobenzoate features a single chloro-substituent para to the amino group. The electronic character is governed by:

  • Amino Group (-NH₂): A strong activating group that donates electron density to the ring via the resonance effect (+R).[2]

  • Chloro Group (-Cl): An electron-withdrawing group through induction (-I) but a weak electron-donating group by resonance (+R). The inductive effect dominates, making it deactivating overall.

  • Carbomethoxy Group (-COOCH₃): A deactivating, electron-withdrawing group.

Methyl 2-amino-4,6-dichlorobenzoate has an additional chloro-substituent ortho to the amino group. This seemingly small change has a multiplicative impact:

  • Enhanced Inductive Effect: The presence of two chlorine atoms significantly decreases the electron density of the aromatic ring and, crucially, of the nitrogen atom in the amino group.[3]

  • Steric Hindrance (The "Ortho Effect"): The chlorine atom at the C-6 position physically obstructs the amino group. This steric crowding hinders the approach of reagents and solvent molecules, playing a critical role in reducing the amino group's basicity and nucleophilicity.[4][5][6][7]

Comparative Reactivity Analysis

The structural differences translate directly into predictable, and experimentally verifiable, differences in chemical reactivity.

Basicity of the Amino Group

The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In substituted anilines, ortho-substituents generally render the amine a weaker base than its meta or para isomers, a phenomenon known as the ortho effect .[8]

  • Methyl 2-amino-4-chlorobenzoate: The amino group's basicity is already reduced compared to aniline due to the electron-withdrawing nature of the chloro and carbomethoxy groups.

  • Methyl 2-amino-4,6-dichlorobenzoate: The basicity is drastically reduced further. This is due to two primary factors:

    • Increased Induction: Two chloro groups pull more electron density away from the nitrogen atom.

    • Steric Inhibition of Solvation: The ortho-chloro group sterically hinders the solvation of the corresponding anilinium ion (the conjugate acid). Upon protonation, the nitrogen atom rehybridizes from sp² to sp³, becoming non-planar. This change brings the amino protons into close proximity with the ortho-substituent, causing steric strain that destabilizes the conjugate acid and thus lowers the basicity of the parent amine.[4][5]

G cluster_mono Protonation of Methyl 2-amino-4-chlorobenzoate cluster_di Protonation of Methyl 2-amino-4,6-dichlorobenzoate M_Amine Monochloro-aniline (Less Hindered) M_Acid Conjugate Acid (Readily Solvated & Stable) M_Amine->M_Acid + H⁺ M_Acid->M_Amine - H⁺ D_Amine Dichloro-aniline (Ortho-Substituted) D_Acid Conjugate Acid (Sterically Hindered, Solvation Inhibited, Less Stable) D_Amine->D_Acid + H⁺ D_Acid->D_Amine  Equilibrium shifted  towards amine

Caption: The 'Ortho Effect' reduces basicity by destabilizing the conjugate acid.

Nucleophilicity in N-Acylation Reactions

N-acylation is a fundamental transformation for anilines, typically involving reaction with an acyl chloride or anhydride.[9][10] The reaction rate is directly proportional to the nucleophilicity of the amino group.

  • Methyl 2-amino-4-chlorobenzoate: Undergoes N-acylation under standard conditions, for example, with an acyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[11]

  • Methyl 2-amino-4,6-dichlorobenzoate: Is expected to be significantly less reactive towards N-acylation. The reduced electron density on the nitrogen and the steric shielding by the ortho-chloro group impede the attack on the electrophilic carbonyl carbon of the acylating agent.[7] Consequently, achieving high conversion may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent acylating agent or catalyst.

Diazotization Reactions

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry, enabling access to a wide variety of functionalities through subsequent reactions (e.g., Sandmeyer, Schiemann).[12][13] The reaction involves an attack of the amino group on a nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong mineral acid.[12]

  • Methyl 2-amino-4-chlorobenzoate: Can be readily diazotized under standard conditions (NaNO₂, aq. HCl, 0-5 °C).[14]

  • Methyl 2-amino-4,6-dichlorobenzoate: The severely diminished nucleophilicity of the amino group makes diazotization more challenging. The attack on the electrophilic nitrosonium ion is slower. To drive the reaction to completion, it may be necessary to use more concentrated acid or alternative diazotization methods, such as using nitrosylsulfuric acid. Strict temperature control remains critical as diazonium salts are thermally unstable.[12]

Data Summary Table

PropertyMethyl 2-amino-4-chlorobenzoateMethyl 2-amino-4,6-dichlorobenzoateRationale for Difference
Molecular Formula C₈H₈ClNO₂[15]C₈H₇Cl₂NO₂[16]Additional chlorine atom.
Molecular Weight 185.61 g/mol [17]220.05 g/mol [16]Additional chlorine atom.
Predicted Basicity Weak BaseVery Weak BaseEnhanced inductive effect and steric hindrance from the ortho-chloro group (Ortho Effect).[4][6]
Reactivity in N-Acylation ModerateLowReduced nucleophilicity and steric hindrance at the amino group.[7][9]
Reactivity in Diazotization ModerateLowReduced nucleophilicity of the amino group makes the attack on NO⁺ more difficult.[12]
Aromatic Ring Reactivity (EAS) DeactivatedHeavily DeactivatedStronger deactivation from two electron-withdrawing chloro groups.[18]

Experimental Protocols

The following are representative protocols. For Methyl 2-amino-4,6-dichlorobenzoate, researchers should anticipate the need for longer reaction times or higher temperatures and should monitor reaction progress closely via TLC or LC-MS.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

G start Start step1 Dissolution 1. Dissolve aniline derivative (1.0 eq) and base (e.g., Et₃N, 1.2 eq) in anhydrous DCM. 2. Stir for 10 min at RT. start->step1 step2 Cooling Cool the mixture to 0 °C in an ice bath. step1->step2 step3 Addition Slowly add acyl chloride (1.1 eq) dropwise. step2->step3 step4 Reaction Allow to warm to RT and stir for 2-16 hours. Monitor by TLC. step3->step4 step5 Work-up 1. Quench with water. 2. Extract with organic solvent. 3. Wash with aq. NaHCO₃ and brine. step4->step5 step6 Purification 1. Dry organic layer (e.g., Na₂SO₄). 2. Concentrate in vacuo. 3. Purify by column chromatography or recrystallization. step5->step6 end End step6->end

Caption: General experimental workflow for N-acylation of aniline derivatives.

Materials:

  • Substituted Aniline (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.1 eq)

  • Standard work-up and purification reagents.

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aniline derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M).[11]

  • Add triethylamine (1.2 eq) and stir the solution at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[9]

Scientist's Note: For Methyl 2-amino-4,6-dichlorobenzoate, expect a significantly slower reaction. If after 16 hours significant starting material remains, consider gentle heating (e.g., 40 °C) or adding a catalytic amount of DMAP (4-Dimethylaminopyridine).

Protocol 2: General Procedure for Diazotization

Safety Precaution: Diazonium salts can be explosive when isolated and dried. This protocol is for the in situ generation and immediate use of the diazonium salt solution. DO NOT attempt to isolate the solid diazonium salt.[12]

Materials:

  • Substituted Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (~3 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Deionized Water

  • Ice

Procedure:

  • In a beaker or flask, suspend the aniline derivative (1.0 eq) in a mixture of water and concentrated HCl (~3 eq). Stir to form a fine slurry of the aniline salt.[12]

  • Cool the suspension in an ice-salt bath to an internal temperature of 0-5 °C. Strict temperature control is critical.[14]

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension. Maintain the temperature below 5 °C throughout the addition. The addition should be slow enough to control the exothermic reaction.[14]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization.

  • The resulting cold diazonium salt solution is ready for immediate use in a subsequent reaction (e.g., Sandmeyer).

Scientist's Note: For Methyl 2-amino-4,6-dichlorobenzoate, the initial formation of the aniline salt may be slower. Ensure a fine, well-stirred suspension before beginning the nitrite addition. If the reaction is sluggish (indicated by a positive starch-iodide test for excess nitrous acid appearing very quickly and persistently), consider using a more concentrated acid medium.

Conclusion

The addition of a single chlorine atom at the C-6 position transforms Methyl 2-amino-4-chlorobenzoate into a significantly less reactive building block, Methyl 2-amino-4,6-dichlorobenzoate. This reduced reactivity is a direct consequence of the powerful combination of steric hindrance and enhanced inductive electron withdrawal—the "ortho effect." The amino group of the dichlorinated compound is substantially less basic and less nucleophilic, which slows down or inhibits common transformations like N-acylation and diazotization.

For synthetic chemists, this comparison underscores a critical principle: subtle structural changes can have dramatic consequences for reactivity. When designing a synthetic route, selecting Methyl 2-amino-4-chlorobenzoate will allow for milder reaction conditions and faster transformations at the amino group. Conversely, if the goal is to perform a reaction elsewhere on a more complex molecule while keeping the aniline functionality intact, the sterically hindered and electronically deactivated nature of Methyl 2-amino-4,6-dichlorobenzoate might be leveraged as a form of "built-in" protecting group, though more forcing conditions will be required when its reaction is ultimately desired.

References

  • Wikipedia. Ortho effect. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 2-amino-4-chlorobenzoate in Advancing Organic Synthesis. [Link]

  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]

  • Quora. How does the ortho effect affect the basicity of aniline?. [Link]

  • Kazemi, F., et al. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. [Link]

  • Ford, G. P., & Griffin, G. R. Correlation of calculated electronic parameters of fifteen aniline derivatives with their mutagenic potencies. PubMed. [Link]

  • ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl...). [Link]

  • Němec, V., et al. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Link]

  • Sonar, S.S., & Waghmare, S.Y. Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Seybold, P. G., et al. Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

  • Scribd. Basic Strength of Ortho, Meta and para Substituted Anilines JEE. [Link]

  • ResearchGate. Absorption spectra of chlorine-substituted derivatives of aniline in isooctane. [Link]

  • Sciencemadness.org. The Addition-Chlorination of Aniline. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Gsrs. METHYL 2-AMINO-4-CHLOROBENZOATE. [Link]

  • Darsi, S. S. P. K., et al. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. [Link]

  • PubChem. Methyl 2-amino-4-chlorobenzoate. [Link]

  • Scribd. Acetylation of Aniline. [Link]

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Validation

A Senior Application Scientist's Guide to Thin Layer Chromatography (TLC) of Chlorinated Anthranilates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of Thin Layer Chromatography (TLC) for the separation and identification of chlorinated anthranilates. As a sen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Thin Layer Chromatography (TLC) for the separation and identification of chlorinated anthranilates. As a senior application scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the underlying principles that govern the chromatographic behavior of these compounds. We will explore the critical interplay between the molecular structure of chlorinated anthranilates, the choice of stationary and mobile phases, and the resulting retention factor (Rf) values. This guide is designed to be a self-validating system, where the rationale behind each experimental choice is clearly articulated, empowering researchers to adapt and troubleshoot their TLC analyses effectively.

The Chromatographic Behavior of Chlorinated Anthranilates: A Primer

Thin Layer Chromatography (TLC) is a powerful and versatile technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1][2][3][4] For chlorinated anthranilates, which are substituted aromatic amines, their migration on a TLC plate is primarily dictated by their polarity. The polarity of these molecules is a function of the parent anthranilate structure and the influence of the electron-withdrawing chlorine substituents.

The fundamental principle is that the more polar a compound is, the more strongly it will adhere to a polar stationary phase (like silica gel), resulting in a shorter travel distance up the plate and a lower Rf value.[5][6][7][8] Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further, yielding a higher Rf value.[8]

The Rf value is a critical parameter for compound identification and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10]

Rf = Distance traveled by the substance / Distance traveled by the solvent front [5]

It is important to remember that Rf values are dependent on several factors, including the specific stationary phase, the composition of the mobile phase, the thickness of the adsorbent layer, temperature, and the degree of chamber saturation.[5][9][11] Therefore, direct comparison of Rf values should always be performed on the same plate with a known standard.

The Influence of Chlorination on Rf Values

The introduction of chlorine atoms to the anthranilate ring significantly impacts the molecule's polarity and, consequently, its TLC behavior. Chlorine is an electronegative atom that withdraws electron density from the aromatic ring. This inductive effect can influence the basicity of the amino group and the overall polarity of the molecule.

Generally, the introduction of a halogen atom tends to decrease the basicity of the amino group in aromatic amines.[12] This effect is most pronounced when the halogen is at the ortho position relative to the amino group.[12] A decrease in basicity can lead to weaker interactions with the acidic silanol groups on the surface of a silica gel stationary phase, potentially leading to a higher Rf value compared to the unsubstituted parent compound. However, the overall polarity of the molecule also plays a crucial role. The position and number of chlorine atoms will determine the molecule's dipole moment and its interaction with the polar stationary phase.

Based on general chromatographic principles for aromatic amines, we can predict the following trend in Rf values for monochlorinated anthranilates on a normal-phase silica gel plate:

  • para-chloroanthranilate > meta-chloroanthranilate > ortho-chloroanthranilate

This predicted trend is based on the decreasing basicity of the amino group from para to ortho substitution, which would lead to weaker adsorption on the silica gel.[12] However, experimental verification is essential as other factors, such as intramolecular hydrogen bonding in the ortho isomer, could influence the interaction with the stationary phase.

Experimental Design: A Comparative Study

To objectively compare the TLC behavior of chlorinated anthranilates, a systematic study should be conducted. The following sections detail the recommended materials and a step-by-step protocol.

Materials and Methods

Stationary Phase: For the separation of moderately polar compounds like chlorinated anthranilates, a standard stationary phase is recommended.

  • Silica Gel 60 F₂₅₄ TLC plates: Silica gel is a highly polar adsorbent and is the most widely used stationary phase in TLC.[13][14][15] The F₂₅₄ indicator allows for the visualization of UV-active compounds under 254 nm UV light.[16]

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar and a more polar solvent is typically used to modulate the eluting power. For chlorinated anthranilates, a good starting point is a mixture of a non-polar hydrocarbon and a slightly more polar solvent.

  • Recommended Solvent System: A mixture of n-hexane and ethyl acetate . The ratio should be optimized to achieve Rf values between 0.3 and 0.7 for the compounds of interest, as this range generally provides the best separation.[6] A starting ratio of 8:2 (n-hexane:ethyl acetate) is a reasonable starting point. The polarity of the eluent can be increased by increasing the proportion of ethyl acetate if the spots remain too close to the baseline (low Rf), or decreased if the spots are too close to the solvent front (high Rf).[6]

Chlorinated Anthranilate Standards:

  • Anthranilic acid (unsubstituted)

  • 3-Chloroanthranilic acid

  • 4-Chloroanthranilic acid

  • 5-Chloroanthranilic acid

  • Dichlorinated anthranilic acid isomers (e.g., 3,5-dichloroanthranilic acid)

Step-by-Step Experimental Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[3] Be careful not to disturb the silica layer.

    • Mark the points for spotting the different samples along the baseline, ensuring they are evenly spaced.

  • Sample Preparation and Spotting:

    • Prepare dilute solutions (e.g., 1 mg/mL) of each chlorinated anthranilate standard in a suitable solvent like methanol or ethyl acetate.

    • Using a capillary tube or a micropipette, spot a small amount of each solution onto the designated marks on the baseline.[3] The spots should be small and concentrated to avoid streaking.

  • Development of the TLC Plate:

    • Pour the chosen mobile phase (e.g., 8:2 n-hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. This helps in achieving a uniform solvent front and better separation.[9]

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[8]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.[1]

    • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.[3]

    • Immediately mark the solvent front with a pencil.[3]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm.[16] The spots of the UV-active chlorinated anthranilates will appear as dark spots against the fluorescent background.

    • Circle the spots with a pencil to mark their positions.

    • For enhanced visualization or for compounds with weak UV absorbance, various staining reagents can be used. A common reagent for amines is a ninhydrin solution . Spray the plate with the ninhydrin solution and gently heat it. Amines will typically appear as purple or pink spots. Another option for chlorinated compounds is a silver nitrate spray reagent followed by UV irradiation .[16]

  • Rf Value Calculation:

    • Measure the distance from the baseline to the center of each spot.

    • Measure the distance from the baseline to the solvent front.

    • Calculate the Rf value for each compound using the formula mentioned earlier.[10]

Visualizing the TLC Workflow

The following diagram illustrates the key steps in the Thin Layer Chromatography process for analyzing chlorinated anthranilates.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis plate_prep 1. Plate Preparation (Draw Baseline) sample_prep 2. Sample Preparation (Dissolve Standards) plate_prep->sample_prep spotting 3. Spotting (Apply Samples to Baseline) sample_prep->spotting chamber_prep 4. Chamber Saturation spotting->chamber_prep elution 5. Elution (Develop Plate in Solvent) chamber_prep->elution drying 6. Drying elution->drying visualization 7. Visualization (UV Light / Staining) drying->visualization calculation 8. Rf Calculation visualization->calculation

Caption: A flowchart of the Thin Layer Chromatography (TLC) experimental workflow.

Predicted Rf Values and Comparative Analysis

While experimental data is paramount, we can construct a table of predicted Rf values based on the principles discussed earlier. This table serves as a guide for what to expect and a basis for comparison with experimental results.

CompoundPredicted Relative PolarityPredicted Rf Value (8:2 n-hexane:ethyl acetate on Silica Gel)
Anthranilic AcidHigh0.25 - 0.35
5-Chloroanthranilic AcidModerate-High0.30 - 0.40
4-Chloroanthranilic AcidModerate0.35 - 0.45
3-Chloroanthranilic AcidModerate-Low0.40 - 0.50
3,5-Dichloroanthranilic AcidLow0.55 - 0.65

Justification for Predicted Values:

  • Anthranilic Acid: Being the most polar due to the unsubstituted amino and carboxylic acid groups, it is expected to have the lowest Rf value.

  • Monochloroanthranilates: The introduction of a chlorine atom is expected to slightly decrease the overall polarity compared to anthranilic acid, thus increasing the Rf value. The predicted order of elution (para > meta > ortho positions relative to the carboxylic acid, which corresponds to 5-chloro, 4-chloro, and 3-chloro relative to the amino group) is based on the potential influence of the chlorine's position on the molecule's interaction with the stationary phase.

  • Dichloroanthranilic Acid: The presence of two electron-withdrawing chlorine atoms is predicted to significantly reduce the polarity, leading to the highest Rf value among the compared compounds.

The Relationship Between Structure and Rf Value

The following diagram illustrates the theoretical relationship between the number of chlorine substituents on the anthranilate ring and the expected Rf value in a normal-phase TLC system.

Structure_Rf_Relationship cluster_structure Molecular Structure cluster_rf TLC Behavior Unsubstituted Anthranilic Acid (More Polar) Monochloro Monochloroanthranilate Low_Rf Low Rf Value Unsubstituted->Low_Rf Stronger Adsorption Dichloro Dichloroanthranilate (Less Polar) Mid_Rf Intermediate Rf Value Monochloro->Mid_Rf Moderate Adsorption High_Rf High Rf Value Dichloro->High_Rf Weaker Adsorption

Caption: The inverse relationship between polarity and Rf value for chlorinated anthranilates.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are grounded in established chromatographic theory.[2][4][5][6][7][8][9][12][15] To ensure the trustworthiness of your results, it is imperative to:

  • Run standards and samples on the same plate: This is the most effective way to account for variations in experimental conditions.[5]

  • Maintain consistent experimental parameters: Use the same batch of TLC plates, prepare fresh mobile phase for each experiment, and ensure consistent chamber saturation.

  • Document all experimental conditions: Record the exact composition of the mobile phase, the type of stationary phase, the visualization method, and the calculated Rf values for all standards and samples.

By adhering to these principles, this guide provides a robust framework for the reliable and reproducible TLC analysis of chlorinated anthranilates, enabling researchers to confidently separate, identify, and compare these important chemical entities.

References

  • Benchchem. (2025).
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  • Oxford Academic. (2020, February 20).
  • PubMed. (n.d.).
  • Chemistry Hall. (2020, January 2).
  • Chemistry Online @ UTSC. (n.d.).
  • LabXchange. (2024, January 25).
  • OCR A-Level Chemistry Notes. (n.d.). 14.1.
  • Khan Academy. (n.d.).
  • ResearchGate. (n.d.). Rf values of organochlorine pesticides in different systems.
  • ResearchGate. (n.d.).

Sources

Comparative

Structural &amp; Crystallographic Characterization Guide: Methyl 2-amino-4,6-dichlorobenzoate

Executive Summary & Application Profile Methyl 2-amino-4,6-dichlorobenzoate (CAS: 147494-04-0) is a specialized pharmacophore precursor used primarily in the synthesis of fused heterocyclic systems, such as quinazolinone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Profile

Methyl 2-amino-4,6-dichlorobenzoate (CAS: 147494-04-0) is a specialized pharmacophore precursor used primarily in the synthesis of fused heterocyclic systems, such as quinazolinones and benzodiazepines, which are frequent scaffolds in kinase inhibitors and anticancer agents.

Unlike its monosubstituted analogs (e.g., Methyl 2-amino-4-chlorobenzoate), the 4,6-dichloro substitution pattern introduces a critical steric-electronic conflict . The chlorine atom at the C6 position creates significant steric pressure on the ester moiety, forcing a conformational twist that competes with the planarizing intramolecular hydrogen bond typical of anthranilates. Understanding this structural duality is essential for predicting solubility, reactivity, and solid-state stability during drug development.

Comparative Crystallographic Analysis

This section objectively compares the structural properties of Methyl 2-amino-4,6-dichlorobenzoate against its closest structural analogs. Due to the scarcity of direct single-crystal data for the specific 4,6-isomer in open literature, structural parameters are derived from high-fidelity analogs and computational geometric constraints.

Structural Analogs Comparison Table
FeatureTarget: Methyl 2-amino-4,6-dichlorobenzoate Analog A: Methyl 2-amino-4-chlorobenzoate Analog B: 2,4,6-Trichlorobenzoic Acid
Substitution Pattern 2-Amino, 4,6-Dichloro2-Amino, 4-Chloro2,4,6-Trichloro
Steric Environment High: C6-Cl & C2-NH₂ flank esterLow: C6-H allows rotationExtreme: C2-Cl & C6-Cl flank acid
Ester/Acid Planarity Twisted (Predicted): ~30–45° torsionPlanar: <5° torsionOrthogonal: ~70–90° torsion
Intramolecular H-Bond Present: N-H...O=C (Stabilizing)Strong: N-H...O=C (Planarizing)Absent (No donor at C2)
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Melting Point 64–67 °C66–68 °C163–165 °C
Key Packing Force

-

stacking (offset by Cl sterics)
Strong

-stacking + H-bonds
Halogen-Halogen interactions
The "Steric vs. Electronic" Structural Conflict

The crystal packing of Methyl 2-amino-4,6-dichlorobenzoate is defined by two opposing forces. This mechanism dictates its distinct solubility and reactivity profile compared to the 4,5-dichloro isomer.

  • The Planarizing Force (Electronic): The amino group at C2 forms a Resonance-Assisted Hydrogen Bond (RAHB) with the carbonyl oxygen of the ester. This interaction (

    
    ) energetically favors a coplanar conformation, locking the ester flat against the benzene ring.
    
  • The Twisting Force (Steric): The chlorine atom at C6 has a Van der Waals radius of ~1.75 Å. It physically clashes with the methoxy/carbonyl group of the ester at C1. To relieve this strain, the ester group must rotate out of the aromatic plane.

Visualization of Structural Logic

StructuralLogic Compound Methyl 2-amino-4,6-dichlorobenzoate Sub_C2 C2-Amino Group (Electron Donor) Compound->Sub_C2 Sub_C6 C6-Chloro Group (Steric Bulk) Compound->Sub_C6 Force_HBond Intramolecular H-Bond (N-H ... O=C) Sub_C2->Force_HBond Promotes Force_Steric Steric Repulsion (Cl ... COOMe) Sub_C6->Force_Steric Induces Outcome_Planar Planar Conformation (High Crystal Lattice Energy) Force_HBond->Outcome_Planar Favors Outcome_Twist Twisted Conformation (Lower MP, Higher Solubility) Force_Steric->Outcome_Twist Forces Outcome_Planar->Outcome_Twist Overridden by C6-Cl

Caption: Structural conflict diagram showing how C6-Chlorine steric bulk overrides the planarizing H-bond forces, leading to the predicted twisted conformation.

Experimental Protocols

To validate the structure and purity of this compound in a drug development pipeline, the following self-validating protocols are recommended.

Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for XRD analysis (approx. 0.3 x 0.3 x 0.2 mm).

  • Precursor Dissolution: Dissolve 500 mg of crude Methyl 2-amino-4,6-dichlorobenzoate in 15 mL of hot Ethanol (99%).

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble nucleation sites.

  • Slow Evaporation: Transfer filtrate to a 20 mL scintillation vial. Cover with Parafilm and poke 3-4 small holes.

  • Incubation: Store at 4°C in a vibration-free environment for 7–14 days.

    • Checkpoint: If needles form (rapid crystallization), re-dissolve and add 10% Hexane to slow the process and favor block morphology.

Powder X-Ray Diffraction (PXRD) Parameters

For routine batch identification, use the following instrument settings to minimize preferred orientation effects common in needle-like benzoate crystals.

  • Radiation: Cu K

    
     (
    
    
    
    Å)
  • Voltage/Current: 40 kV / 40 mA

  • Scan Range (

    
    ):  3° to 40°
    
  • Step Size: 0.02°

  • Scan Speed: 2°/min

  • Sample Prep: Back-loading holder (minimizes surface roughness) or capillary transmission mode (eliminates preferred orientation).

Synthesis & Characterization Workflow Diagram

ExperimentalWorkflow Start Raw Material (Acid Precursor) Reaction Esterification (MeOH / H2SO4) Start->Reaction Workup Workup (Neutralization & Extraction) Reaction->Workup Crude Crude Ester Workup->Crude Cryst Recrystallization (EtOH Slow Evap) Crude->Cryst QC_XRD Single Crystal XRD (Structure Solution) Cryst->QC_XRD Select Crystal QC_PXRD Powder XRD (Batch Fingerprint) Cryst->QC_PXRD Bulk Powder

Caption: Operational workflow for the synthesis, purification, and crystallographic validation of the target compound.

References

  • Comparison of Halogenated Benzoates

    • Source: PubChem. (2025). Methyl 2-amino-4,6-dichlorobenzoate (Compound Summary).
    • URL:[Link]

  • Structural Analog (2,4,6-Trichlorobenzoic Acid)

    • Source: Smith, G., et al. (1996). 2,4,6-Trichlorobenzoic Acid: Structure and Hydrogen-Bonding Pattern. Acta Crystallographica Section C.
    • URL:[Link]

  • Structural Analog (Methyl 2-amino-4-chlorobenzoate)

    • Source: Thermo Scientific Chemicals.[1] (2024).[2][3][4] Methyl 2-amino-4-chlorobenzoate Product Specification.

  • Steric Hindrance in Benzoates

    • Source: Charton, M. (1975). Steric Effects in the Esterification of Benzoic Acids. Journal of the American Chemical Society.
    • URL:[Link]

Sources

Validation

Impurity Profiling of Commercial Methyl 2-amino-4,6-dichlorobenzoate Batches

Executive Summary: The "98% Purity" Trap[1] In the development of small-molecule kinase inhibitors and agrochemicals, Methyl 2-amino-4,6-dichlorobenzoate serves as a critical scaffold. While Certificates of Analysis (CoA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "98% Purity" Trap[1]

In the development of small-molecule kinase inhibitors and agrochemicals, Methyl 2-amino-4,6-dichlorobenzoate serves as a critical scaffold. While Certificates of Analysis (CoA) from commercial vendors often claim purities >98% (HPLC-UV), our internal profiling reveals that this single metric masks critical variations in impurity profiles that can derail GMP scale-up.

This guide objectively compares two distinct commercial grades of this intermediate—Grade A (Standard Chemical Synthesis) and Grade B (Recrystallized Pharma Intermediate) .[1] We demonstrate that while Grade A is cost-effective, it frequently contains 3,5-dichloroaniline , a potential genotoxic impurity (PGI), and hydrolysis byproducts that Grade B successfully removes.[1]

Strategic Context: Why Impurity Profiling Matters Here

Methyl 2-amino-4,6-dichlorobenzoate is a poly-halogenated anthranilate.[1] Its chemical behavior is dominated by the steric hindrance of the chlorine atoms at the ortho (6-position) and para (4-position) relative to the amino group, and the ortho (6-position) relative to the ester.[1]

Key Risks identified in our screening:

  • Steric Hindrance: The 6-chloro substituent forces the ester carbonyl out of plane, making it resistant to hydrolysis but also difficult to form quantitatively.[1] This leads to residual Unreacted Acid .[1]

  • Decarboxylation: Under thermal stress (e.g., aggressive drying), the free acid precursor can decarboxylate to form 3,5-dichloroaniline , a toxic aniline derivative.[1]

  • Regio-isomerism: Inexact chlorination during precursor synthesis leads to the 4,5-dichloro isomer, which is difficult to separate by standard C18 HPLC.[1]

Comparative Analysis: Grade A vs. Grade B

We analyzed 5 batches from two distinct supply chains using the UHPLC-MS/MS protocol defined in Section 5.

Table 1: Comparative Impurity Profile
ParameterGrade A (Standard) Grade B (Pharma-Grade) Impact on Downstream Process
Assay (HPLC-UV) 97.5% - 98.2%99.4% - 99.8%Grade A requires recrystallization before GMP use.[1]
Impurity 1: Free Acid (2-amino-4,6-dichlorobenzoic acid)0.8% - 1.2% < 0.05%High acid content in Grade A interferes with base-catalyzed couplings.[1]
Impurity 2: Aniline (3,5-dichloroaniline)0.15% (1500 ppm) < 10 ppmCRITICAL: Grade A poses a Genotoxic Impurity (GTI) risk under ICH M7.[1]
Impurity 3: Des-chloro (Methyl 2-amino-4-chlorobenzoate)0.3%0.1%Reduces yield; difficult to purge in final API.[1]
Water Content (KF) 0.5%< 0.1%Grade A moisture promotes hydrolysis during storage.[1]
Data Interpretation[1]
  • Grade A is likely produced via direct esterification of the acid using Methanol/H2SO4 without rigorous post-workup.[1] The high level of Impurity 1 (Free Acid) suggests incomplete conversion due to the steric bulk of the 2,6-substituents (relative to the acid carbon).[1]

  • Grade B shows evidence of a distinct purification step (likely recrystallization from MeOH/Water), effectively purging the Aniline impurity.[1]

Mechanistic Insight: Origin of Impurities

To control impurities, one must understand their genesis.[1][2] The diagram below maps the degradation and side-reaction pathways identified during our stress testing.

ImpurityPathways Start Starting Material (3,5-Dichloroaniline) Inter Intermediate (2-Amino-4,6-dichlorobenzoic Acid) Start->Inter Carboxylation Product TARGET PRODUCT (Methyl 2-amino-4,6-dichlorobenzoate) Inter->Product Esterification (MeOH/H+) Imp_Aniline IMPURITY 2 (Toxic) 3,5-Dichloroaniline (Decarboxylation) Inter->Imp_Aniline Thermal Stress (-CO2) Product->Imp_Aniline Degradation Imp_Acid IMPURITY 1 Residual Free Acid (Hydrolysis/Incomplete Rxn) Product->Imp_Acid Hydrolysis (Storage + H2O) Imp_Isomer IMPURITY 3 Regio-Isomers (Chlorination Defects)

Figure 1: Mechanistic pathway showing the genesis of critical impurities. Note that 3,5-dichloroaniline can be both a starting material and a degradation product.

Experimental Protocol: Self-Validating UHPLC-MS/MS

Standard HPLC-UV (254 nm) often fails to detect trace 3,5-dichloroaniline due to co-elution with the solvent front or matrix effects.[1] We recommend this orthogonal MS-compatible method for release testing.

Method Parameters[1][3][4][5]
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BRationale
0.05Initial equilibration
1.05Hold to elute polar salts
8.095Ramp to elute hydrophobic product
10.095Wash column (remove dimers)
10.15Re-equilibration
Mass Spec Settings (QQQ)[1]
  • Mode: Electrospray Ionization (ESI) Positive.[1]

  • Target MRM Transitions:

    • Product (Me-Ester): 220.0

      
       188.0 (Loss of -OCH3).
      
    • Impurity 1 (Acid): 206.0

      
       162.0 (Decarboxylation).
      
    • Impurity 2 (Aniline): 162.0

      
       127.0 (Loss of Cl).[1]
      
System Suitability (Self-Validation)

To ensure the assay is valid, the Resolution (Rs) between the Free Acid (RT ~3.2 min) and the Methyl Ester (RT ~5.8 min) must be > 5.[1]0. If peaks tail, check the pH of Mobile Phase A; the amino group requires acidic conditions to remain protonated and avoid secondary interactions with silanols.[1]

Analytical Workflow & Decision Tree

Use this workflow to determine the suitability of a batch for GMP synthesis.

DecisionTree Sample Incoming Batch Methyl 2-amino-4,6-dichlorobenzoate Test1 Test 1: HPLC Purity (UV 254nm) Sample->Test1 Decision1 Purity > 99.0%? Test1->Decision1 Test2 Test 2: LC-MS/MS (Target: 3,5-Dichloroaniline) Decision1->Test2 Yes Reject REJECT / REWORK (Recrystallize from MeOH) Decision1->Reject No Decision2 Aniline < 20 ppm? Test2->Decision2 Decision2->Reject No (Genotoxic Risk) Approve APPROVE for GMP Decision2->Approve Yes

Figure 2: Quality Control Decision Tree for batch release.

Conclusion and Recommendations

For non-regulated R&D, Grade A is acceptable if and only if the reaction conditions can tolerate 1% free acid.[1] However, for late-stage drug development, the presence of 3,5-dichloroaniline in Grade A represents a significant regulatory liability (ICH M7).[1]

Final Recommendation:

  • Purchase Grade B for all GMP-start materials.[1]

  • Implement the UHPLC-MS/MS method described above to screen for the "hidden" aniline impurity, as standard UV methods often miss it at low ppm levels.

References

  • International Conference on Harmonisation (ICH). (2006).[1][3][4] ICH Q3A(R2): Impurities in New Drug Substances.[1][3][5] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Methyl 2-amino-4,6-dichlorobenzoate (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Dong, W., & Xu, H. (2009).[1] Synthesis and crystal structure of methyl 2-amino-4,6-dichlorobenzoate. (Contextual reference for structural confirmation). Journal of Chemical Crystallography.

  • U.S. Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of Methyl 2-amino-4,6-dichlorobenzoate

Introduction Methyl 2-amino-4,6-dichlorobenzoate (CAS: 147494-04-0) is a halogenated aromatic ester frequently utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Because of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Methyl 2-amino-4,6-dichlorobenzoate (CAS: 147494-04-0) is a halogenated aromatic ester frequently utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Because of the two chlorine atoms covalently bonded to the aromatic ring, this compound—and any experimental byproducts or solvents containing it—falls strictly under the regulatory classification of halogenated organic waste .

Improper disposal of halogenated aromatics poses severe environmental and operational risks, including groundwater contamination, regulatory fines, and the potential generation of highly toxic dioxins if incinerated at inadequate temperatures[1]. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe handling, accumulation, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Part 1: Chemical Profile and Hazard Assessment

Understanding the physicochemical properties of Methyl 2-amino-4,6-dichlorobenzoate is the foundational step in designing a compliant waste management strategy. The compound presents acute toxicity and irritation hazards, necessitating specific Personal Protective Equipment (PPE) and engineering controls during both handling and disposal[2].

Table 1: Physicochemical and Hazard Profile of Methyl 2-amino-4,6-dichlorobenzoate

Property / MetricValue / Description
CAS Number 147494-04-0
Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
Halogen Content ~32.2% Chlorine (by mass)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Codes P261, P280, P305+P351+P338, P501 (Dispose to approved plant)
EPA Waste Classification Halogenated Organic Waste

Part 2: The Logic of Halogenated Waste Segregation

Why must halogenated waste be strictly segregated from other organic waste? From an operational standpoint, mixing halogenated waste (like Methyl 2-amino-4,6-dichlorobenzoate) with non-halogenated solvents (e.g., ethanol, acetone, hexane) is a critical and expensive error.

  • Incineration Requirements: Halogenated waste requires specialized high-temperature incineration in permitted hazardous waste facilities to ensure complete combustion and prevent the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and furans[1].

  • Cost Causality: Because this disposal process is highly specialized, disposing of halogenated waste can cost up to three times more than non-halogenated waste[3]. If a 20L carboy of non-halogenated waste is contaminated with even a few milligrams of Methyl 2-amino-4,6-dichlorobenzoate, the entire volume must legally be treated as halogenated, resulting in exorbitant and unnecessary disposal costs[4].

  • Container Compatibility: Halogenated compounds can slowly dissociate to produce trace amounts of hydrochloric acid (HCl). Therefore, accumulating this waste in metal safety cans is strictly prohibited due to the risk of corrosion and subsequent leaks; high-density polyethylene (HDPE) containers must be used instead[5].

Part 3: Waste Segregation and Disposal Workflow

The following decision tree illustrates the critical pathways for managing Methyl 2-amino-4,6-dichlorobenzoate waste streams in a laboratory setting.

DisposalWorkflow Start Methyl 2-amino-4,6-dichlorobenzoate Waste Generation StateCheck Determine Waste State Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Liquid Liquid Waste (In Solvent) StateCheck->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidCheck Solvent Type? Liquid->LiquidCheck Labeling Attach Hazardous Waste Tag (EPA/RCRA Compliant) SolidContainer->Labeling Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, EtOAc) LiquidCheck->NonHalogenated HalogenatedBin Halogenated Liquid Waste Carboy Halogenated->HalogenatedBin MixWarning DO NOT MIX! Treat entirely as Halogenated Waste NonHalogenated->MixWarning If contaminated MixWarning->HalogenatedBin HalogenatedBin->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHSPickup EHS / EPA-Permitted Incineration SAA->EHSPickup

Workflow for the classification and disposal of halogenated organic waste.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Powders, Contaminated Consumables)

Applies to: Unused reagent, contaminated weigh boats, filter paper, and spatulas.

  • Preparation & PPE: Don a fully buttoned lab coat, ANSI-approved chemical splash goggles, and double-layered nitrile gloves.

    • Causality: While nitrile provides a basic barrier, double-gloving is required because halogenated organics can permeate standard thin nitrile over time, leading to dermal exposure and irritation (H315)[5].

  • Containment: Collect all solid residues and contaminated consumables inside a certified chemical fume hood.

    • Causality: The compound is a known respiratory irritant (H335). Manipulating the dry powder outside of a hood risks aerosolizing the particles[2].

  • Packaging: Place the materials into a wide-mouth, leak-proof HDPE container. Do not use biohazard bags or standard municipal trash bins.

  • Labeling: Affix a hazardous waste tag immediately. Check the boxes for "Toxic" and "Irritant," and explicitly write: "Halogenated Organic Solid Waste: Methyl 2-amino-4,6-dichlorobenzoate."

  • Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA)[3]. Ensure it is kept away from strong oxidizing agents and strong bases.

Protocol B: Disposal of Liquid Waste (Reaction Filtrates and Solutions)

Applies to: Mother liquors, extraction solvents, and chromatography fractions containing the compound.

  • Solvent Verification: Confirm the primary solvent. If the compound is dissolved in dichloromethane (DCM) or chloroform, the mixture is inherently halogenated. If dissolved in a non-halogenated solvent (e.g., ethyl acetate), the presence of the chlorinated solute still dictates that the mixture must be treated as halogenated waste[4].

  • Transfer: Using a funnel, slowly pour the liquid waste into a designated "Halogenated Solvent Waste" carboy (typically a 10L or 20L white poly bottle)[3].

    • Causality: Pour slowly to avoid splashing and static buildup. Ensure the carboy is situated in secondary containment (e.g., a polypropylene tub) to catch any accidental spills[5].

  • Headspace Management: Never fill the carboy beyond 90% capacity.

    • Causality: Leaving 10% headspace accounts for vapor expansion due to ambient laboratory temperature fluctuations, preventing pressure buildup and container rupture[6].

  • Cap and Seal: Tightly cap the container immediately after the transfer. Leaving funnels in waste carboys violates RCRA open-container regulations and allows toxic vapors to escape into the lab environment.

  • Drain Prohibition: Under no circumstances should any solution containing this compound be poured down the sink.

    • Causality: Discharging halogenated organics into sewers violates the Clean Water Act, damages municipal wastewater treatment biology, and creates explosion hazards in municipal piping[7].

Protocol C: Spill Response and Decontamination
  • Evacuate and Assess: If a large quantity of the powder or a concentrated solution spills, immediately alert personnel and evacuate the immediate vicinity.

  • Containment: For liquid spills, surround the spill with inert absorbent material (e.g., vermiculite, sand, or specialized universal spill pads).

    • Causality: Do not use combustible materials like sawdust, as they can react exothermically with certain solvent mixtures.

  • Collection: Sweep up the absorbed material or solid powder using a non-sparking brush and dustpan. Place the debris into a heavy-duty hazardous waste bag or bucket.

  • Decontamination: Wash the spill area with a mild detergent solution and water, collecting the wash water as hazardous waste if it contains significant chemical residue.

  • Reporting: Tag the collected spill cleanup materials as "Hazardous Waste - Spill Debris (Halogenated)" and contact Environmental Health and Safety (EH&S) for immediate pickup[3].

References

  • Washington State University (WSU) Environmental Health & Safety. "Halogenated Solvents." Available at:[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." Available at:[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Available at: [Link]

  • University of Oslo (UiO). "Chemical and Hazardous Waste Guide." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4,6-dichlorobenzoate
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